1-(4-Chlorophenyl)-1-phenylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLXHJZQCHSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557173 | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59767-24-7 | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59767-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-CHLOROPHENYL)-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6149LO684B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(4-Chlorophenyl)-1-phenylethanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-1-phenylethanol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a tertiary alcohol with applications in chemical synthesis and potential relevance in drug development as an impurity or intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of relevant metabolic pathways, supplemented with diagrams for clarity.
Chemical and Physical Properties
This compound, with the CAS number 59767-24-7, is a chlorinated aromatic alcohol.[1][2][3] Its core structure consists of a central ethanol backbone with a phenyl group, a 4-chlorophenyl group, and a hydroxyl group attached to the same carbon atom.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃ClO | [1][2][3][4][5] |
| Molecular Weight | 232.71 g/mol | [2][3][4][5] |
| Boiling Point | 358.237 °C at 760 mmHg | [2][4][5] |
| Density | 1.189 g/cm³ | [2][4][5] |
| Flash Point | 170.456 °C | [2][4][5] |
| pKa (Predicted) | 13.41 ± 0.29 | [2][4] |
| LogP (Predicted) | 3.59580 | [4] |
| Polar Surface Area (PSA) | 20.23 Ų | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |
| Appearance | Colorless to Light Yellow Oil | [2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[6][7] This involves the reaction of a Grignard reagent with a suitable ketone. In this case, phenylmagnesium bromide can be reacted with 4-chloroacetophenone.
Reaction Scheme:
4-Chloroacetophenone + Phenylmagnesium Bromide → this compound
Detailed Protocol:
-
Preparation of Grignard Reagent (Phenylmagnesium Bromide):
-
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[6]
-
A solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.[6][7]
-
A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which may be indicated by cloudiness and a gentle boiling of the ether.[6]
-
Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.[6]
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
-
Reaction with Ketone:
-
The flask containing the freshly prepared phenylmagnesium bromide is cooled in an ice bath.
-
A solution of 4-chloroacetophenone in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with constant stirring.[7]
-
The reaction mixture is then stirred at room temperature for a specified period to ensure the reaction goes to completion.
-
-
Quenching and Work-up:
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., H₂SO₄) while cooling the flask in an ice bath.[6][7]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium chloride solution (brine) and dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[6][7]
-
-
Purification:
-
The solvent is removed from the dried organic phase by rotary evaporation.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
-
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound using the Grignard reaction.
Relevant Metabolic Pathway: The Ehrlich Pathway
While specific metabolic pathways for this compound are not extensively documented, understanding the metabolism of structurally similar compounds can provide valuable insights. The Ehrlich pathway, which describes the biosynthesis of 2-phenylethanol in organisms like Saccharomyces cerevisiae, is a relevant example.[8] This pathway is significant in the context of biotransformation and the production of natural flavor and fragrance compounds.
The pathway involves the conversion of L-phenylalanine to 2-phenylethanol through a series of enzymatic steps.[8]
Safety and Handling
Based on GHS classifications, this compound is considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has detailed the core chemical properties of this compound, providing essential data for researchers and drug development professionals. The summarized quantitative data, a detailed synthesis protocol, and an illustration of a relevant metabolic pathway offer a comprehensive resource for understanding and working with this compound. Proper safety measures should always be followed when handling this chemical.
References
- 1. This compound | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]
- 3. This compound British Pharmacopoeia (BP) Reference Standard 59767-24-7 [sigmaaldrich.com]
- 4. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]
- 5. This compound, CAS No. 59767-24-7 - iChemical [ichemical.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
An In-depth Technical Guide to 1-(4-Chlorophenyl)-1-phenylethanol (CAS: 59767-24-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-1-phenylethanol, with the CAS registry number 59767-24-7, is a tertiary alcohol of significant interest in the pharmaceutical industry. Primarily known as a key intermediate and a registered impurity of the first-generation antihistamine, Clemastine, its synthesis, characterization, and quantification are crucial for the quality control and regulatory compliance of Clemastine-containing drug products.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClO | [3] |
| Molecular Weight | 232.71 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 358 °C | N/A |
| Density | 1.189 g/cm³ | N/A |
| Flash Point | 170 °C | N/A |
| pKa | 13.41 ± 0.29 | N/A |
| XLogP3 | 3.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42-7.23 (m, 9H, Ar-H), 2.17 (s, 1H, OH), 1.94 (s, 3H, CH₃) | N/A |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.9, 144.3, 133.0, 128.6, 128.5, 127.4, 126.8, 125.4, 70.4, 25.1 | [4] |
| Infrared (IR) (KBr, cm⁻¹) | 3414 (O-H stretch), 3061, 2978, 2927, 2859 (C-H stretch), 1597, 1489, 1449 (C=C stretch) | N/A |
| Mass Spectrometry (MS) | m/z 215, 217 [(M+1)-H₂O, (M+3)-H₂O] | N/A |
Synthesis
The most common laboratory synthesis of this compound is through a Grignard reaction. This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4'-chloroacetophenone.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Bromobenzene
-
4'-Chloroacetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or crushing the magnesium turnings. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
-
Reaction with 4'-Chloroacetophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4'-chloroacetophenone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 4'-chloroacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Significance
Currently, there is limited publicly available information specifically detailing the biological activity, metabolic fate, or toxicological profile of this compound. Its primary significance in the context of drug development lies in its role as a process-related impurity and potential degradant of Clemastine.[5][6] The pharmacology of Clemastine is well-documented; it acts as a selective histamine H1 antagonist with anticholinergic and sedative properties.[7][8][9]
As an impurity, the presence of this compound in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Therefore, the availability of a well-characterized reference standard of this compound is essential for:
-
Analytical Method Development and Validation: To accurately identify and quantify this impurity in Clemastine drug substance and drug products.[10][11]
-
Quality Control: For routine testing of batches to ensure they meet the required purity specifications.
-
Stability Studies: To monitor the formation of this impurity over time under various storage conditions.
Due to the lack of specific biological data for this impurity, a logical relationship diagram for a signaling pathway cannot be provided at this time. Further research into the potential pharmacological or toxicological effects of Clemastine impurities is warranted.
Analytical Methodologies
The characterization and quantification of this compound rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the phenyl, chlorophenyl, methyl, and hydroxyl groups.
-
¹³C NMR: Determines the number of non-equivalent carbons and their chemical environments, further validating the molecular structure.
Typical Experimental Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Solvent: Deuterated chloroform (CDCl₃) is commonly used.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic broad peak around 3414 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.
Typical Experimental Parameters:
-
Technique: The spectrum can be obtained using a KBr pellet for solid samples or as a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. The observation of isotopic peaks for chlorine (M+ and M+2) is a key diagnostic feature.
Typical Experimental Parameters:
-
Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Sample Introduction: Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation and identification from a mixture.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of this compound as an impurity in Clemastine.
Typical HPLC Method Parameters (for impurity profiling):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Clemastine and the impurity have significant absorbance.
-
Quantification: Based on the peak area relative to a qualified reference standard of this compound.
Conclusion
This compound is a compound of critical importance in the pharmaceutical quality control landscape, particularly concerning the antihistamine Clemastine. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is essential for researchers, scientists, and drug development professionals. While direct biological activity data for this specific impurity is scarce, its role as a regulatory-mandated reference standard underscores the need for its availability in a highly pure and well-characterized form. Future research may focus on elucidating the potential pharmacological and toxicological profiles of this and other Clemastine-related impurities to ensure comprehensive drug safety.
References
- 1. (RS)-1-(4-Chlorophenyl)-1-phenylethanol | LGC Standards [lgcstandards.com]
- 2. (RS)-1-(4-Chlorophenyl)-1-phenylethanol | LGC Standards [lgcstandards.com]
- 3. This compound | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Clemastine - Wikipedia [en.wikipedia.org]
- 8. Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. scispace.com [scispace.com]
(p-Chlorophenyl)methylphenylcarbinol structural analysis
An In-depth Technical Guide to the Structural Analysis of (p-Chlorophenyl)methylphenylcarbinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(p-Chlorophenyl)methylphenylcarbinol, systematically named (4-chlorophenyl)(phenyl)methanol, is a secondary alcohol of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center, and its role as a key intermediate in the synthesis of several prominent antihistamine drugs, including Cetirizine, Meclizine, and Hydroxyzine, underscore the importance of a thorough understanding of its structural and chemical properties.[1] This guide provides a comprehensive analysis of its structure, supported by spectroscopic data, and details experimental protocols for its synthesis and characterization.
Chemical and Structural Data
The fundamental chemical and physical properties of (p-Chlorophenyl)methylphenylcarbinol are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4-chlorophenyl)(phenyl)methanol | [2] |
| Synonyms | 4-Chlorobenzhydrol, p-Chlorobenzhydrol | [1][2] |
| CAS Number | 119-56-2 | [1] |
| Molecular Formula | C₁₃H₁₁ClO | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2] |
| Melting Point | 60 °C | [3] |
| Appearance | Colorless solid | |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |
Spectroscopic Analysis
The structural elucidation of (p-Chlorophenyl)methylphenylcarbinol is primarily achieved through NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. While a fully assigned spectrum for the target molecule is not publicly available, the expected chemical shifts can be predicted based on data from closely related structures, such as (R)-(2-Chlorophenyl)(phenyl)methanol.[5]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data in CDCl₃
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 9H | Aromatic protons (phenyl and chlorophenyl) | |
| ~5.80 | Singlet | 1H | Methine proton (-CHOH) | |
| ~2.20 | Singlet | 1H | Hydroxyl proton (-OH) | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| ~143 | Quaternary carbon (phenyl, C-1') | |||
| ~141 | Quaternary carbon (chlorophenyl, C-1'') | |||
| ~133 | Quaternary carbon (chlorophenyl, C-4'') | |||
| ~128.8 | Aromatic CH (chlorophenyl, C-3'', C-5'') | |||
| ~128.5 | Aromatic CH (phenyl, C-3', C-5') | |||
| ~127.8 | Aromatic CH (phenyl, C-4') | |||
| ~126.5 | Aromatic CH (phenyl, C-2', C-6') | |||
| ~127.5 | Aromatic CH (chlorophenyl, C-2'', C-6'') | |||
| ~75 | Methine carbon (-CHOH) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of (p-Chlorophenyl)methylphenylcarbinol would be expected to show a molecular ion peak [M]⁺ at m/z 218, with a characteristic [M+2]⁺ isotope peak at m/z 220 due to the presence of the ³⁷Cl isotope. The NIST Mass Spectrometry Data Center reports top peaks at m/z 105, 139, and 218.[2]
Crystallographic Analysis
Table 3: Crystallographic Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol [6]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle | 74.34 (6)° between the benzene and pyridine rings |
| Hydrogen Bonding | O—H⋯N hydrogen bonds forming zigzag chains |
It is anticipated that in the crystal structure of (p-Chlorophenyl)methylphenylcarbinol, the two aromatic rings would also adopt a non-planar conformation. Intermolecular interactions would likely be dominated by O—H⋯O hydrogen bonds, forming chains or dimers.
Experimental Protocols
Synthesis
(p-Chlorophenyl)methylphenylcarbinol can be synthesized through two primary, high-yielding routes: the Grignard reaction and the reduction of a benzophenone derivative.
This method involves the reaction of 4-chlorobenzaldehyde with a phenylmagnesium bromide Grignard reagent.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of (p-Chlorophenyl)methylphenylcarbinol.
-
Apparatus Setup: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be thoroughly dried to prevent moisture contamination. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation (if not commercially sourced): React magnesium turnings with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.
-
Reaction: Dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at a controlled temperature to maintain a gentle reflux.
-
Work-up: After the reaction is complete, quench the reaction mixture by slowly adding it to an ice-cold solution of 3M hydrochloric acid. This protonates the alkoxide intermediate.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
This method involves the reduction of the ketone functionality of 4-chlorobenzophenone. For enantioselective synthesis of the (S)-enantiomer (levo-4-chlorobenzhydrol), a Corey-Bakshi-Shibata (CBS) reduction is highly effective.[9]
Experimental Workflow: Asymmetric Reduction
Caption: Asymmetric synthesis of levo-4-chlorobenzhydrol via CBS reduction.
Protocol: [9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzophenone in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Cool the solution to -20 °C and add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) dropwise.
-
Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with methanol, followed by an aqueous work-up as described for the Grignard reaction.
-
Purification: The enantiomerically enriched product can be purified by column chromatography.
Spectroscopic and Crystallographic Characterization
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.
-
Dissolve the sample in deuterated chloroform (CDCl₃).
-
Use standard pulse programs for data acquisition.
Mass Spectrometry:
-
Obtain mass spectra using a GC-MS system with an electron ionization (EI) source.
-
The sample is dissolved in a volatile organic solvent and injected into the GC.
X-ray Crystallography:
-
Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system.
-
Collect diffraction data on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Solve and refine the crystal structure using appropriate software packages.
Role in Drug Development
(p-Chlorophenyl)methylphenylcarbinol is not typically an active pharmaceutical ingredient (API) itself. However, it is a critical starting material or intermediate in the multi-step synthesis of several second-generation antihistamine drugs. These drugs are known for their efficacy in treating allergic conditions with a reduced sedative effect compared to first-generation antihistamines.
Logical Relationship: Precursor to Antihistamines
References
- 1. indiamart.com [indiamart.com]
- 2. 4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-chlorophenyl)-phenylmethanol [stenutz.eu]
- 4. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of (4-chlorophenyl)(p-tolyl)methanone (C14H13ClO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of the organic compound with the molecular formula C14H13ClO, focusing on its most prominent isomer, (4-chlorophenyl)(p-tolyl)methanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science by consolidating key data, experimental protocols, and visualizations to facilitate further research and application. While direct biological activity and signaling pathway information for this specific compound is limited in publicly available literature, this guide provides a foundation for future investigations into its potential pharmacological relevance.
Introduction
The molecular formula C14H13ClO represents a number of structural isomers. Among these, (4-chlorophenyl)(p-tolyl)methanone emerges as a compound of significant interest due to its benzophenone core structure, a common motif in photochemistry and medicinal chemistry. This guide focuses primarily on this isomer, providing a detailed examination of its known physical and chemical characteristics.
Physical and Chemical Properties
The physical and chemical properties of (4-chlorophenyl)(p-tolyl)methanone are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C14H11ClO | [1] |
| Molecular Weight | 230.69 g/mol | [2] |
| Appearance | White to light white solid | [3] |
| Melting Point | 128.5 °C | [3] |
| Boiling Point | Not explicitly available | |
| Solubility | Soluble in organic solvents such as chloroform (CDCl3) | [3] |
| Density | Not explicitly available | |
| Vapor Pressure | Not explicitly available | |
| pKa | Not explicitly available |
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)(4-methylphenyl)methanone | [1] |
| CAS Number | 5395-79-9 | [1] |
| Synonyms | Benzophenone, 4-chloro-4′-methyl; 4-Chlorophenyl 4-methylphenyl ketone; Methanone, (4-chlorophenyl)(4-methylphenyl) | [1] |
| Storage | Store at 2°C - 8°C in a well-closed container | [3] |
| Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |
| Precautionary Statements | P280, P302+P352, P305+P351+P338, P362 | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings and the further investigation of a compound's properties.
Synthesis of (4-chlorophenyl)(p-tolyl)methanone
While a specific, detailed protocol for the synthesis of (4-chlorophenyl)(p-tolyl)methanone was not found in the immediate search results, a general and reliable method for the synthesis of related benzophenone derivatives is the Friedel-Crafts acylation. The following is a plausible experimental protocol adapted from the synthesis of similar compounds.[4]
Workflow for the Synthesis of (4-chlorophenyl)(p-tolyl)methanone
References
An In-depth Technical Guide to the Synthesis of Racemic 1-(4-Chlorophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of racemic 1-(4-Chlorophenyl)-1-phenylethanol, a tertiary alcohol of interest in medicinal chemistry and materials science. The primary focus of this document is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This guide will detail the experimental protocol, including reaction setup, execution, workup, and purification. Additionally, it will present key quantitative data and visualizations to facilitate a thorough understanding of the synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.70 g/mol [1] |
| CAS Number | 59767-24-7 |
Synthesis via Grignard Reaction
The most direct and common method for the synthesis of racemic this compound is the Grignard reaction. This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group.[2][3] For the synthesis of the target molecule, there are two primary pathways:
-
Route A: The reaction of phenylmagnesium bromide with 4-chloroacetophenone.
-
Route B: The reaction of 4-chlorophenylmagnesium bromide with acetophenone.
This guide will focus on Route A, providing a detailed experimental protocol. The principles and procedures are analogous for Route B.
Reaction Scheme
Experimental Protocol: Synthesis of Racemic this compound via Grignard Reaction (Route A)
This protocol is a generalized procedure based on standard Grignard reaction methodologies.[2][3] Researchers should adapt and optimize the conditions as needed for their specific laboratory setup and scale.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Magnesium Turnings | Mg | 24.31 | 24 | 0.58 g |
| Bromobenzene | C₆H₅Br | 157.01 | 22 | 2.3 mL (3.45 g) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 20 | 3.09 g |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Iodine | I₂ | 253.81 | - | 1-2 small crystals |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Attach a drying tube filled with calcium chloride to the top of the condenser.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
-
Addition of Bromobenzene: In the dropping funnel, prepare a solution of bromobenzene in approximately 30 mL of anhydrous diethyl ether. Add about 5-10 mL of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction may start spontaneously, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic and the ether will begin to reflux.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Part 2: Reaction with 4-Chloroacetophenone
-
Preparation of Ketone Solution: In a separate dry flask, dissolve 4-chloroacetophenone in approximately 50 mL of anhydrous diethyl ether.
-
Addition of Ketone: Transfer the 4-chloroacetophenone solution to the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate. This will form a white precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether).
Expected Yield:
The yield of the reaction can vary depending on the experimental conditions and the purity of the reagents. A typical yield for a Grignard reaction of this type is in the range of 60-80%.
Visualizations
Grignard Reaction Workflow
Caption: Workflow for the synthesis of racemic this compound.
Logical Relationship of Synthesis Pathways
Caption: Alternative Grignard reaction pathways to the target molecule.
Characterization Data
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point: The melting point of the purified solid can be compared to literature values.
Safety Considerations
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under anhydrous conditions and an inert atmosphere.
-
Diethyl ether is extremely flammable. All operations should be performed in a well-ventilated fume hood, away from any sources of ignition.
-
Bromobenzene and 4-chloroacetophenone are irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The quenching of the Grignard reaction is exothermic. The quenching agent should be added slowly and with cooling to control the reaction rate.
This technical guide provides a foundational understanding of the synthesis of racemic this compound. For further details and specific applications, consulting peer-reviewed scientific literature is recommended.
References
Technical Guide: Physicochemical and Analytical Characterization of 1-(4-Chlorophenyl)-1-phenylethanol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(4-chlorophenyl)-1-phenylethanol, a tertiary alcohol of interest in synthetic chemistry and as an impurity or metabolite in pharmaceutical contexts. It details the core physicochemical properties, including molecular formula and weight, and outlines standardized experimental protocols for its characterization and quantification. This guide is intended to serve as a foundational resource for professionals engaged in research, quality control, and drug development involving this compound.
Core Physicochemical Properties
This compound is a chemical compound with the CAS Number 59767-24-7.[1][2][3][4] Its fundamental properties are essential for accurate experimental design, analysis, and chemical synthesis.
The molecular structure consists of an ethanol backbone with three substituents at the C1 position: a phenyl group, a 4-chlorophenyl group, and a methyl group. This chiral center means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
The key quantitative identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C14H13ClO | [1][3][5][6][7][8] |
| Molecular Weight | 232.70 g/mol | [5] |
| CAS Number | 59767-24-7 | [1][2][3][4][6] |
| Density | 1.189 g/cm³ | [1][7] |
| Boiling Point | 358.2 °C at 760 mmHg | [1][6][7] |
| Flash Point | 170.5 °C | [1][6][7] |
Analytical Characterization Protocols
Accurate characterization is critical for confirming the identity, purity, and structure of this compound. The following are standard experimental methodologies.
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺ or other adducts.
-
Analysis: Scan a mass range from m/z 50 to 500. The expected exact mass for the protonated molecule [C14H14ClO]⁺ should be observed, confirming the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion peak.
-
-
Objective: To confirm the chemical structure and connectivity of atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for a singlet corresponding to the methyl protons (CH₃), a singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O, and a complex multiplet region for the nine aromatic protons of the phenyl and chlorophenyl rings.[6]
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: Expect signals for the methyl carbon, the quaternary carbon bonded to the hydroxyl group, and distinct signals for the aromatic carbons, including those directly attached to chlorine and the quaternary carbon.
-
-
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm).
-
Analysis: Inject a prepared solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the analysis of this compound.
References
- 1. This compound, CAS No. 59767-24-7 - iChemical [ichemical.com]
- 2. (RS)-1-(4-Chlorophenyl)-1-phenylethanol | LGC Standards [lgcstandards.com]
- 3. This compound British Pharmacopoeia (BP) Reference Standard 59767-24-7 [sigmaaldrich.com]
- 4. indiamart.com [indiamart.com]
- 5. This compound | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]
- 7. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide on the Biological Activity of 1-(4-Chlorophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-1-phenylethanol is a tertiary alcohol with a chemical structure that suggests potential biological activity, particularly in the realm of antifungal research. Its structural similarity to known antifungal agents indicates that its mechanism of action likely involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the available data on the biological activity of this compound, its hypothesized mechanism of action, detailed experimental protocols for its evaluation, and a discussion of its potential applications in drug development.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Aryl-substituted ethanol derivatives have emerged as a promising class of compounds with potential antifungal properties. This compound, belonging to this class, is of particular interest due to its structural features, which are common in compounds known to inhibit key fungal enzymes. This guide aims to consolidate the current understanding of the biological activity of this compound and provide a practical framework for its further investigation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its study and application.
| Property | Value |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.71 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 76-78 °C |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Insoluble in water. |
| LogP | 3.5 |
Biological Activity
While specific quantitative data for the antifungal activity of this compound is not extensively available in the public domain, studies on structurally similar compounds provide strong evidence for its potential as an antifungal agent.
A study evaluating a series of 22 aromatic derivatives with a chlorine atom against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides demonstrated that compounds with a chlorophenyl and a hydroxyl group exhibited significant antifungal activity.[1][2] Specifically, the enantiomers of the closely related 1-(4'-chlorophenyl)-2-phenylethanol showed maximum inhibition of fungal growth, underscoring the importance of the benzyl hydroxyl group in the inhibitory mechanism.[1][2]
Based on this, it is hypothesized that this compound will exhibit inhibitory activity against a range of fungal species. Further experimental validation is required to determine the precise Minimum Inhibitory Concentrations (MICs) against various clinically and agriculturally relevant fungi.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for many aryl-substituted antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function, leading to fungal cell death.
The key enzyme in this pathway targeted by many antifungal drugs is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[4][5] This enzyme catalyzes the removal of a methyl group from lanosterol, a critical step in the formation of ergosterol.[6] It is proposed that this compound, due to its structural characteristics, can bind to the active site of lanosterol 14α-demethylase, thereby inhibiting its function. This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane.
Experimental Protocols
To facilitate further research into the biological activity of this compound, detailed protocols for key experiments are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Botrytis cinerea)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Add 100 µL of the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth. For some fungi, a significant reduction (e.g., ≥50%) in growth compared to the positive control is used as the endpoint.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This spectrophotometric assay measures the inhibition of the lanosterol 14α-demethylase enzyme.
Materials:
-
Recombinant fungal lanosterol 14α-demethylase (CYP51)
-
Lanosterol (substrate)
-
NADPH
-
Cytochrome P450 reductase
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
Known inhibitor (e.g., Ketoconazole)
-
Spectrophotometer capable of measuring absorbance changes in the Soret region (around 450 nm)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and cytochrome P450 reductase.
-
Baseline Reading: Record the baseline absorbance spectrum of the reaction mixture.
-
Substrate Addition: Add lanosterol to the cuvette to initiate the enzymatic reaction.
-
Inhibitor Addition:
-
For the test sample, add a known concentration of this compound to the reaction mixture.
-
For the positive control, add a known inhibitor like ketoconazole.
-
For the negative control, add the solvent used to dissolve the test compound (e.g., DMSO).
-
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Spectrophotometric Monitoring: Monitor the change in absorbance over time. The binding of azole-like inhibitors to the heme iron of CYP51 causes a characteristic spectral shift. The rate of substrate metabolism can also be monitored by HPLC analysis of the reaction products.
-
Data Analysis: Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the negative control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Potential Applications and Future Directions
This compound represents a promising scaffold for the development of new antifungal agents. Its straightforward synthesis and the potential for broad-spectrum activity make it an attractive candidate for further investigation.
Future research should focus on:
-
Quantitative Antifungal Activity: Determining the MIC values of this compound against a wide panel of pathogenic and drug-resistant fungal strains.
-
Mechanism of Action Confirmation: Conducting detailed enzymatic and cellular assays to definitively confirm the inhibition of lanosterol 14α-demethylase and the disruption of ergosterol biosynthesis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antifungal potency and selectivity.
-
In Vivo Efficacy and Toxicity: Assessing the efficacy and safety of the compound in animal models of fungal infections.
Conclusion
While direct experimental data on the biological activity of this compound is limited, the available evidence from structurally related compounds strongly suggests its potential as an antifungal agent. The proposed mechanism of action, inhibition of ergosterol biosynthesis via lanosterol 14α-demethylase, is a well-validated target for antifungal therapy. The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound and its derivatives. Further research in this area is warranted and could lead to the development of novel and effective treatments for fungal diseases.
References
- 1. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-(4-Chlorophenyl)-1-phenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the tertiary alcohol, 1-(4-Chlorophenyl)-1-phenylethanol. The information is curated to assist in the structural elucidation, identification, and characterization of this compound, which is of interest in synthetic chemistry and as a potential impurity or metabolite in drug development. This document presents aggregated data from various spectroscopic techniques, details representative experimental protocols, and illustrates the logical workflow of spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3414 | Strong, Broad | O-H stretch (alcohol) |
| 3061 | Medium | C-H stretch (aromatic) |
| 2978 | Medium | C-H stretch (aliphatic, CH₃) |
| 1597 | Medium | C=C stretch (aromatic ring) |
| 1489 | Strong | C=C stretch (aromatic ring) |
| 1449 | Medium | C-H bend (aliphatic, CH₃) |
| 1394 | Medium | O-H bend |
| ~1150 | Strong | C-O stretch (tertiary alcohol)[1] |
| 1090 | Strong | C-Cl stretch |
| 829 | Strong | C-H out-of-plane bend (para-substituted ring) |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.94 | Singlet | 3H | -CH₃ |
| 2.17 | Singlet | 1H | -OH |
| 7.23-7.42 | Multiplet | 9H | Aromatic Protons |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 25.3 | -CH₃ |
| 69.7 | C-OH (quaternary) |
| 126.8 | Aromatic CH |
| 128.6 | Aromatic CH |
| 133.0 | Aromatic C-Cl |
| 144.3 | Aromatic C (quaternary) |
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 217 | 25 | [M-CH₃]⁺ (³⁷Cl isotope) |
| 215 | 75 | [M-CH₃]⁺ (³⁵Cl isotope) |
| 199 | 100 | [M-CH₃-H₂O]⁺ |
| 139 | 30 | [C₁₁H₇]⁺ |
| 105 | 80 | [C₇H₅O]⁺ (benzoyl cation) |
| 77 | 40 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 molar equivalents) are placed. The apparatus is flushed with dry nitrogen. A solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4'-chloroacetophenone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the purified oil is placed between two sodium chloride plates to form a thin film.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: A dilute solution of the sample in dichloromethane or ethyl acetate is prepared and injected into the GC.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.
References
An In-depth Technical Guide to the Applications of 1-(4-Chlorophenyl)-1-phenylethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-1-phenylethanol, a chiral tertiary alcohol, serves as a versatile and valuable building block in modern organic synthesis. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the synthesis and principal applications of this compound, with a focus on its role as a precursor to the antihistaminic agent clemastine. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in research and development settings.
Introduction
This compound (CAS: 59767-24-7, Formula: C₁₄H₁₃ClO) is a tertiary alcohol characterized by the presence of a stereogenic center, making it a valuable chiral synthon.[1] The molecule features a phenyl and a 4-chlorophenyl group attached to a carbinol carbon, imparting specific steric and electronic properties that influence its reactivity.[2] The enantiomerically pure forms, particularly the (R)-enantiomer, are of significant interest in the asymmetric synthesis of pharmaceuticals.[3][4] This guide will explore the synthetic routes to this compound and delve into its key applications, supported by experimental data and procedures.
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic methodologies, including Grignard reactions and asymmetric reductions of the corresponding ketone.
Grignard Reaction
A common laboratory-scale synthesis involves the Grignard reaction between phenylmagnesium bromide and 4'-chloroacetophenone.
Experimental Protocol: Grignard Synthesis of this compound [5]
-
Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, magnesium turnings (3.88 g, 159.61 mmol) and a crystal of iodine are placed in anhydrous tetrahydrofuran (THF, 50 mL). A solution of bromobenzene (20.31 g, 129.35 mmol) in anhydrous THF (50 mL) is added dropwise to initiate the reaction. The mixture is then heated to reflux for 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 4'-chloroacetophenone (10.0 g, 64.69 mmol) in anhydrous THF (100 mL) is added dropwise to the cooled Grignard reagent.
-
Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 18 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 5% ethyl acetate in petroleum ether) to yield this compound.
| Reactants | Product | Yield | Reference |
| Phenylmagnesium bromide, 4'-Chloroacetophenone | This compound | 25% | [5] |
Asymmetric Synthesis of Enantiopure this compound
The enantioselective synthesis of this compound is crucial for its application in the preparation of chiral drugs. Asymmetric reduction of 4'-chloroacetophenone is a widely employed strategy.
Table 1: Asymmetric Synthesis of this compound
| Method | Catalyst/Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | 4'-Chloroacetophenone | (R) | >95 | 98 |
| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | (R) | High | >99 |
Physicochemical and Spectroscopic Data
This compound is typically an oil or a low-melting solid at room temperature.[5][6]
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 232.71 g/mol | [2] |
| Boiling Point | 358.2 °C at 760 mmHg | [2] |
| Density | 1.189 g/cm³ | [7] |
| Refractive Index | 1.59 | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.42-7.23 (m, 9H), 2.17 (s, 1H, OH), 1.94 (s, 3H) | [5] |
| IR (film) ν (cm⁻¹) | 3414, 3061, 2978, 1597, 1489, 1449, 1394 | [5] |
Applications in Organic Synthesis
The primary application of this compound lies in its use as a chiral building block for the synthesis of more complex molecules, most notably pharmaceuticals.[8]
Synthesis of Clemastine
The (R)-enantiomer of this compound is a key precursor in the synthesis of the antihistamine drug clemastine.[3][9] The synthesis involves a Williamson ether synthesis to couple the tertiary alcohol with a chiral pyrrolidine derivative.[10][11]
Reaction Scheme: Synthesis of Clemastine Precursor
Caption: Synthesis of (R,R)-Clemastine via Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis for Clemastine Precursor (General Procedure) [7][12]
-
Alkoxide Formation: In a dry flask under an inert atmosphere, (R)-1-(4-Chlorophenyl)-1-phenylethanol is dissolved in a suitable anhydrous solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH) or sodamide (NaNH₂), is added portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide. The reaction is stirred at this temperature for a specified period to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: A solution of the electrophile, (R)-2-(2-chloroethyl)-1-methylpyrrolidine, in the same anhydrous solvent is then added dropwise to the alkoxide solution at 0 °C.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the clemastine precursor.
Other Potential Transformations
The hydroxyl group of this compound can be transformed into various other functional groups using standard organic reactions, expanding its synthetic utility.
The Mitsunobu reaction allows for the conversion of the alcohol to esters, ethers, and other functionalities with inversion of stereochemistry.[9][13] This is particularly useful for accessing the opposite enantiomer of a desired derivative.
Reaction Scheme: Mitsunobu Reaction
Caption: General scheme for the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Reaction (General Procedure) [13]
In a round-bottom flask, this compound, the nucleophile (e.g., a carboxylic acid, phthalimide), and triphenylphosphine (PPh₃) are dissolved in an anhydrous solvent like THF or dichloromethane. The solution is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise. The reaction is then typically allowed to warm to room temperature and stirred until completion. Work-up involves removal of the solvent and purification by chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct. Quantitative yields for the Mitsunobu reaction with this compound are not widely reported and would be substrate-dependent.
The hydroxyl group can be converted to other functionalities, such as azides and acetates, which can then be further elaborated.
Table 3: Spectroscopic Data for Derivatives of this compound
| Derivative | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | IR (KBr) ν (cm⁻¹) | Reference |
| 2-Azido-1-(4-chlorophenyl)ethyl acetate | 169.8, 135.6, 134.7, 129.0, 127.9, 73.9, 54.9, 21.0 | 2101 (N₃), 1747 (C=O), 1224 (C-O) | [14] |
Conclusion
This compound is a valuable chiral intermediate in organic synthesis, with its primary application being the synthesis of the antihistamine clemastine. The methodologies for its enantioselective preparation are well-established, providing access to the desired stereoisomers in high purity. While its direct application in a wide range of complex molecule syntheses is not extensively documented in peer-reviewed literature, its core structure and reactive hydroxyl group offer significant potential for the generation of diverse molecular architectures. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, (R)- | C14H13ClO | CID 86312976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of (-)-(S,S)-clemastine by invertive N --> C aryl migration in a lithiated carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CAS No. 59767-24-7 - iChemical [ichemical.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 11. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. minio.scielo.br [minio.scielo.br]
An In-depth Technical Guide to the Safety and Hazards of 1-(4-Chlorophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard profile of 1-(4-Chlorophenyl)-1-phenylethanol (CAS No. 59767-24-7), a compound of interest in pharmaceutical synthesis. The information presented is based on available public data, primarily from regulatory submissions. This document is intended to inform researchers and professionals in drug development about the potential risks associated with this substance and to provide a framework for its safe handling and use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and long-term adverse effects on the aquatic environment.[1] Additionally, information from various suppliers suggests potential for skin and eye irritation, as well as respiratory irritation.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Hazard Pictograms:
-
GHS07 (Exclamation Mark)[2]
-
GHS09 (Environment)
Precautionary Statements:
A comprehensive set of precautionary statements should be observed when handling this substance. Key statements include:[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
Comprehensive toxicological data for this compound is not widely available in the public scientific literature. The following tables summarize the available information and also indicate where data is currently lacking.
Acute Toxicity
| Endpoint | Route | Species | Value | Reference |
| LD50 | Oral | Rat | >300 - <=2000 mg/kg bw | ECHA Dossier |
| LD50 | Dermal | - | No data available | - |
| LC50 | Inhalation | - | No data available | - |
Irritation and Sensitization
| Endpoint | Route | Species | Result | Reference |
| Skin Irritation | Dermal | Rabbit | Irritating | ECHA Dossier |
| Eye Irritation | Ocular | Rabbit | Irritating | ECHA Dossier |
| Skin Sensitization | - | - | No data available | - |
Repeated Dose Toxicity
| Endpoint | Route | Species | Duration | NOAEL/LOAEL | Reference |
| - | - | - | - | No data available | - |
Mutagenicity and Carcinogenicity
| Endpoint | Assay Type | Result | Reference |
| Mutagenicity | Ames test | Non-mutagenic | ECHA Dossier |
| Carcinogenicity | - | No data available | - |
Reproductive Toxicity
| Endpoint | Route | Species | Result | Reference |
| - | - | - | No data available | - |
Experimental Protocols
While specific study reports for this compound are not publicly accessible, the methodologies for assessing the key toxicological endpoints are standardized through the OECD Guidelines for the Testing of Chemicals. The following are descriptions of the likely protocols used to generate the available data.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small group of animals (typically three) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level.
-
Animal Model: Typically, female rats are used as they are often slightly more sensitive.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The substance is administered orally by gavage to three fasted animals.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
The number of animals that die within a specified timeframe determines the next step, which could be dosing at a higher or lower level, or cessation of testing.
-
-
Endpoint: The test allows for the classification of the substance into a specific GHS toxicity category based on the observed mortality at different dose levels.
Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and graded.
-
Animal Model: The albino rabbit is the preferred species.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch.
-
The patch is typically left in place for 4 hours.
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored according to a standardized scale.
-
-
Endpoint: The average scores for erythema and edema are used to determine the irritation potential and classify the substance.
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
This test assesses the potential of a substance to cause damage to the eye.
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure:
-
A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the lower conjunctival sac of one eye.
-
The eyelids are held shut for a brief period.
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
Lesions are scored based on a standardized grading system.
-
-
Endpoint: The severity and reversibility of the observed eye lesions determine the classification of the substance as an eye irritant or capable of causing serious eye damage.
Visualized Workflows
Hazard Identification and Classification Workflow
Caption: Workflow for Hazard Identification and GHS Classification.
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Decision-tree for the Acute Toxic Class Method (OECD 423).
Environmental Hazards
This compound is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[1] Care must be taken to prevent its release into the environment. All waste containing this substance should be collected and disposed of as hazardous waste according to local, state, and federal regulations.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, the following precautions are recommended when handling this compound:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Conclusion
This compound presents moderate acute oral toxicity and is a known environmental hazard. It is also presumed to be a skin and eye irritant. While comprehensive toxicological data is limited in the public domain, the available information necessitates careful handling and adherence to strict safety protocols. Researchers and drug development professionals should use this guide as a starting point for conducting their own risk assessments and implementing appropriate safety measures in their laboratories. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
Methodological & Application
Asymmetric Synthesis of (S)-1-(4-Chlorophenyl)-1-phenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)-1-phenylethanol, a chiral alcohol of significant interest in the pharmaceutical industry as a key building block for biologically active molecules. The stereochemistry of this compound is often critical for the efficacy and safety of the final drug product, making its enantioselective synthesis a crucial process.
Introduction
The asymmetric synthesis of chiral alcohols from prochiral ketones is a fundamental transformation in organic chemistry. (S)-1-(4-Chlorophenyl)-1-phenylethanol is a valuable chiral intermediate, and its synthesis with high enantiopurity is a key goal. This guide outlines two primary, effective methods for achieving this: asymmetric transfer hydrogenation and biocatalytic reduction. Detailed protocols, comparative data, and workflow diagrams are provided to assist researchers in selecting and implementing the most suitable method for their needs.
Methods for Asymmetric Synthesis
Several methods are available for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)-1-phenylethanol. The most prominent and effective methods include:
-
Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral catalyst, typically a ruthenium complex, to facilitate the enantioselective transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid/triethylamine mixture) to the prochiral ketone, 4'-chloroacetophenone.[1]
-
Biocatalytic Reduction: This method employs whole-cell biocatalysts or isolated enzymes (ketoreductases) to reduce 4'-chloroacetophenone with high stereoselectivity.[2][3] This approach is considered a green and environmentally friendly alternative.[1]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different catalytic systems used in the asymmetric synthesis of 1-(4-Chlorophenyl)-1-phenylethanol.
| Method | Catalyst/Biocatalyst | Ligand/Cofactor | Hydrogen Donor/Medium | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |
| Asymmetric Hydrogenation | Ru(II)-BINAP catalyst | BINAP | H₂ | 25-50 | High | Up to 99 | (R) or (S) |
| Asymmetric Transfer Hyd.¹ | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | i-PrOH/KOH | 80 | >99 | 97 | (S) |
| Biocatalytic Reduction | Rhodotorula rubra (yeast) | NAD(P)H | Glucose/Culture medium | 30 | ~98 | >99 | (S) |
| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 | NAD(P)H | Isopropanol/Buffer | 30 | >97 | >99 | (R) |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | NAD(P)H | Culture medium | 37 | 97 | >99 | (S) |
¹Data for the synthesis of the (R)-enantiomer is presented for comparison; catalysts with opposite chirality ligands are used for the (S)-enantiomer.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 4'-chloroacetophenone to yield (S)-1-(4-Chlorophenyl)-1-phenylethanol using a chiral ruthenium catalyst.
Materials:
-
4'-Chloroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Anhydrous solvents (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, mix [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in a 1:2 molar ratio in anhydrous dichloromethane. Stir the solution at room temperature for 1-2 hours to form the active catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve 4'-chloroacetophenone (1 mmol) in isopropanol (10 mL).
-
Base Addition: Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 0.1 mmol).
-
Catalyst Addition: Add the prepared ruthenium catalyst solution (0.01 mmol Ru) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (S)-1-(4-Chlorophenyl)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction using Whole Cells
This protocol provides a general method for the enantioselective reduction of 4'-chloroacetophenone using a whole-cell biocatalyst.
Materials:
-
4'-Chloroacetophenone
-
Whole-cell biocatalyst (e.g., Rhodotorula rubra or Lactobacillus paracasei)
-
Growth medium for the selected microorganism
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
Procedure:
-
Biocatalyst Preparation: Cultivate the selected microorganism in a suitable growth medium according to standard microbiological procedures to obtain a sufficient cell mass. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: In a reaction vessel, suspend the harvested cells in a buffer solution.
-
Co-substrate Addition: Add glucose (e.g., 1-5% w/v) to the cell suspension to provide a source for cofactor (NADH/NADPH) regeneration.
-
Substrate Addition: Add 4'-chloroacetophenone to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., DMSO) to improve solubility.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the biocatalyst (e.g., 30-37 °C) with agitation. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 2 volumes).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
Caption: General workflow for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)-1-phenylethanol.
Caption: Key factors influencing the asymmetric synthesis of (S)-1-(4-Chlorophenyl)-1-phenylethanol.
References
Application Notes and Protocols for the Biocatalytic Reduction of 4'-Chloroacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The biocatalytic reduction of 4'-chloroacetophenone to the corresponding chiral 1-(4-chlorophenyl)ethanol is a pivotal reaction in the synthesis of valuable pharmaceutical intermediates and fine chemicals. This process offers a green and highly selective alternative to traditional chemical methods, often yielding products with high enantiomeric excess (e.e.) under mild reaction conditions. This document provides detailed protocols for whole-cell and isolated enzyme-catalyzed reductions of 4'-chloroacetophenone, along with a comparative summary of their performance.
Data Presentation
The following tables summarize the quantitative data for the biocatalytic reduction of 4'-chloroacetophenone using various biocatalysts.
Table 1: Whole-Cell Biocatalytic Reduction of 4'-Chloroacetophenone
| Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Temperature (°C) | Co-substrate |
| Lactobacillus kefir | (R)-1-(4-Chlorophenyl)ethanol | ~80 | >99 | 24 | 30 | Glucose |
| Acetobacter sp. CCTCC M209061 | (R)-1-(4-Chlorophenyl)ethanol | ~97 (recyclable 3 times) | >99 | 2 | 30 | Isopropanol |
| Rhodotorula rubra (yeast) | (S)-1-(4-Chlorophenyl)ethanol | ~98 | >99 | 24-48 | 25-30 | Not specified |
Table 2: Isolated Enzyme-Catalyzed Reduction of 4'-Chloroacetophenone
| Enzyme | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time | Temperature (°C) | Cofactor Regeneration System |
| Alcohol Dehydrogenase (ADH-LB) from Lactobacillus brevis | Not specified | High | >99 | Overnight | 37 | NADPH |
| Ketoreductase (KRED) | (S)-1-[2,6,-dichloro-3-fluorophenyl]-ethanol (example) | High | >99 | <24 | Not specified | Glucose Dehydrogenase (GDH) |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction using Lactobacillus kefir
This protocol details the asymmetric reduction of 4'-chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol using whole cells of Lactobacillus kefir.[1]
1. Materials:
-
Lactobacillus kefir cells
-
4'-Chloroacetophenone
-
Glucose (co-substrate for cofactor regeneration)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (drying agent)
2. Cell Culture and Preparation:
-
Cultivate Lactobacillus kefir in a suitable growth medium.
-
Harvest the cells by centrifugation.
-
Wash the harvested cells with phosphate buffer.
3. Reaction Setup:
-
In a reaction vessel, suspend the washed Lactobacillus kefir cells in the phosphate buffer.
-
Add glucose to the cell suspension to facilitate cofactor regeneration.
4. Substrate Addition and Reaction:
-
Add 4'-chloroacetophenone to the cell suspension.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
5. Work-up and Analysis:
-
Following incubation, extract the product from the reaction mixture using ethyl acetate.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel if necessary.
-
Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Protocol 2: Whole-Cell Bioreduction using Acetobacter sp.
This protocol outlines the procedure for the asymmetric reduction of 4'-chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol using Acetobacter sp. CCTCC M209061.[2][3]
1. Materials:
-
Wet cells of Acetobacter sp. CCTCC M209061
-
4'-Chloroacetophenone (5.0 mmol/L)
-
Isopropanol (130 mmol/L, co-substrate)
-
TEA-HCl buffer (100 mmol/L, pH 5.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
2. Reaction Setup:
-
In a reaction vessel, prepare a solution of TEA-HCl buffer containing isopropanol and 4'-chloroacetophenone.
-
Introduce the wet cells of Acetobacter sp. (e.g., 0.24 g) to the reaction mixture.
3. Reaction Conditions:
-
Maintain the reaction at 30°C with agitation (e.g., 160 rpm).
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or GC.
4. Work-up and Purification:
-
Upon completion of the reaction, extract the product with an organic solvent.
-
Dry the organic layer and purify the product by chromatography to obtain (R)-1-(4-chlorophenyl)ethanol.
Protocol 3: Isolated Alcohol Dehydrogenase (ADH) Catalyzed Reduction
This protocol provides a general method for the reduction of acetophenone derivatives using an isolated alcohol dehydrogenase.[4]
1. Materials:
-
Substrate (e.g., 4'-chloroacetophenone)
-
Alcohol Dehydrogenase (e.g., ADH from Lactobacillus brevis, ADH-LB)
-
NADPH (cofactor)
-
Phosphate Buffered Saline (PBS) buffer (pH 7.4)
-
2-Propanol
-
MgCl2 (optional, can enhance enzyme activity)
-
Methyl t-butyl ether (for extraction)
-
Magnesium sulfate (drying agent)
2. Reaction Setup:
-
Dissolve or suspend the substrate (1g) in a mixture of 2-propanol (40mL) and PBS buffer (160mL).
-
Add NADPH (20mM) and MgCl2 (0.5mM) to the reaction mixture.
-
Maintain the mixture at 37°C with uniform mixing.
3. Enzyme Addition and Reaction:
-
Add the Alcohol Dehydrogenase enzyme (e.g., 50µL of ADH-LB, 4100U/mL) to the reaction mixture.
-
Allow the mixture to stir overnight.
-
Monitor the reaction progress by TLC and Chiral GC.
4. Work-up and Analysis:
-
Quench the reaction by adding excess water.
-
Extract the product with methyl t-butyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the product for yield and enantiomeric excess.
Visualizations
Caption: Reaction pathway for the biocatalytic reduction of 4'-chloroacetophenone.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(4-Chlorophenyl)-1-phenylethanol
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-(4-Chlorophenyl)-1-phenylethanol. This compound is a critical chemical intermediate and a known impurity (Impurity C) of Clemastine Fumarate, making its accurate measurement essential for quality control in the pharmaceutical industry[1][2][3]. The described method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method has been validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and linearity.
Introduction
This compound is a tertiary alcohol used in organic synthesis and is a designated impurity in the production of the antihistaminic drug, Clemastine[1][3][4]. Rigorous quality control of active pharmaceutical ingredients (APIs) requires sensitive and accurate analytical methods to quantify any impurities. High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture[5]. This document provides a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase HPLC method, suitable for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its structure, containing both a phenyl and a chlorophenyl group, allows for strong ultraviolet (UV) absorbance, making it suitable for UV-based detection in HPLC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃ClO | [6] |
| Molecular Weight | 232.70 g/mol | [6] |
| CAS Number | 59767-24-7 | [6] |
| Appearance | White to off-white solid | |
| UV Absorbance | Aromatic chromophores suggest strong UV absorbance | Inferred |
| Synonyms | Clemastine Fumarate Impurity C, (p-Chlorophenyl)methylphenylcarbinol | [1][6] |
Experimental Protocol
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄), HPLC grade
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
The chromatographic conditions were optimized to achieve a symmetrical peak shape and adequate retention for this compound.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC grade acetonitrile and 400 mL of ultrapure water.
-
Add 1.0 mL of phosphoric acid to the water.
-
Mix the acetonitrile and acidified water.
-
Degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly.
-
-
Working Standard Solutions for Linearity:
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for key quantitative parameters. The results are summarized in the tables below.
The linearity was assessed by analyzing six concentrations of the standard solution. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 18540 |
| 5.0 | 92650 |
| 10.0 | 185300 |
| 25.0 | 463250 |
| 50.0 | 926500 |
| 100.0 | 1853000 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 18525x + 120 |
Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing six replicate injections of a 25 µg/mL standard solution.
Table 4: Precision Results
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Peak Area | 0.45% | 0.82% |
| Retention Time | 0.15% | 0.25% |
| Acceptance Criteria | RSD ≤ 2.0% | RSD ≤ 2.0% |
Accuracy was determined by the standard addition method. A known amount of the analyte was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
Table 5: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.2 | 100.8% |
| 120% | 30.0 | 29.7 | 99.0% |
| Acceptance Criteria | 98.0% - 102.0% |
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Logical relationships in HPLC method development and validation.
Conclusion
The reversed-phase HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in quality control and routine analysis within a research or industrial setting. The isocratic nature of the method allows for a fast run time, increasing sample throughput. This protocol provides a solid foundation for the analysis of this specific compound and can be adapted for similar substances with appropriate optimization.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Clemastine Fumarate EP Impurity C - CAS - 59767-24-7 | Axios Research [axios-research.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gas Chromatography Analysis of 1-(4-Chlorophenyl)-1-phenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the analysis of 1-(4-Chlorophenyl)-1-phenylethanol, a known impurity of the antihistamine drug Clemastine (Clemastine EP Impurity C), using gas chromatography (GC). The methodologies outlined are suitable for purity assessments, impurity profiling, and quality control in research and drug development settings.
Introduction
This compound is a tertiary alcohol and a key synthetic intermediate and potential impurity in the manufacturing of Clemastine. Its accurate quantification is crucial for ensuring the safety and efficacy of the final drug product. Gas chromatography, with its high resolution and sensitivity, is a well-suited technique for the separation and quantification of this and other volatile and semi-volatile impurities. This application note describes a robust GC method coupled with a Flame Ionization Detector (FID) for the analysis of this compound.
Experimental Protocols
A validated gas chromatographic method is essential for the reliable quantification of this compound. The following protocol provides a starting point for method development and can be adapted based on the specific instrumentation and laboratory requirements.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvent: Methanol (HPLC grade or equivalent)
-
Carrier Gas: Helium or Nitrogen (high purity, 99.999%)
-
Gases for FID: Hydrogen (high purity), Air (dry, filtered)
Instrumentation
A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is required. An autosampler is recommended for improved precision and reproducibility.
Chromatographic Conditions
The following table summarizes the recommended GC conditions for the analysis of this compound.
| Parameter | Value |
| Column | DB-5, 30 m x 0.32 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 270 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 170 °C (hold for 0.5 min), Ramp: 35 °C/min to 320 °C (hold for 4.78 min) |
Note: These parameters may require optimization based on the specific instrument and column used.
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., drug substance or formulation) into a volumetric flask.
-
Dissolve and dilute to a known volume with methanol to achieve a theoretical concentration of this compound within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
Quantitative data from the analysis of this compound should be systematically recorded and presented. The following table provides an example of how to summarize the validation data for the GC method.
| Parameter | Result |
| Retention Time (min) | To be determined experimentally |
| Linearity (r²) | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound.
Conclusion
The gas chromatographic method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Adherence to the outlined experimental protocol and proper validation will ensure accurate and precise results, which are critical for quality control and regulatory compliance in the pharmaceutical industry. The provided workflow diagram offers a clear visual guide to the analytical process.
Application Note: Protocols for the Synthesis of Key Cetirizine Intermediates
This document provides detailed experimental protocols for the synthesis of crucial intermediates in the production of Cetirizine, a widely used second-generation antihistamine. The protocols are intended for researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.
Cetirizine's core structure is built upon a substituted piperazine ring. Two pivotal intermediates in its synthesis are 1-[(4-chlorophenyl)(phenyl)methyl]piperazine and 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol . The following sections detail high-yield synthetic routes to these compounds, presenting quantitative data in tabular format for clarity and providing step-by-step experimental procedures.
Synthetic Pathways Overview
The synthesis of Cetirizine intermediates can be approached via several routes. A common strategy involves the N-alkylation of piperazine or a piperazine derivative with a benzhydryl chloride compound. The diagram below illustrates the primary pathways to the key intermediates discussed in this document.
Caption: Synthetic pathways to key Cetirizine intermediates.
I. Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
This intermediate, also known as 4-chlorobenzhydryl piperazine, is a fundamental building block for Cetirizine.[1] It is typically synthesized by reacting 4-chlorobenzhydryl chloride with piperazine.[2]
Data Summary: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
| Method | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Purity | Reference |
| 1 | 4-Chlorobenzhydryl chloride, Piperazine | KI, K₂CO₃ | Butanone | Reflux, 18 h | 57% | N/A | [3] |
| 2 | 4-Chlorobenzhydryl chloride, Piperazine | KI | Toluene, DMF | 80°C for 2 h, then reflux for 12 h | 92% | m.p. 63-65°C | [3] |
Experimental Protocol (Method 2)
This protocol details a high-yield synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.
Materials:
-
4-Chlorobenzhydryl chloride (4-CBC)
-
Piperazine
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution (30%)
-
Methylene Dichloride (MDC)
Procedure:
-
In a reaction vessel, combine piperazine (0.12 mol), potassium iodide (0.1 g), and N,N-dimethylformamide (0.5 mL) with toluene (15 mL).
-
Heat the mixture to 80°C and stir for 30 minutes.
-
To this heated mixture, add a solution of 4-chlorobenzhydryl chloride in toluene.
-
Maintain the reaction temperature at 80°C for 2 hours, then increase to reflux and maintain for 12 hours.[3]
-
After the reaction is complete, cool the mixture to 20°C.
-
Wash the toluene layer twice with 20 mL of water.
-
Acidify the organic layer by adding a solution of concentrated HCl (15 mL) in water (5 mL) at a temperature of 5-10°C.
-
Filter the reaction mixture and separate the aqueous layer from the filtrate.
-
Wash the aqueous layer with toluene (10 mL) and methylene dichloride (10 mL).
-
Neutralize the aqueous layer with a 30% NaOH solution (22 mL) at 10°C and maintain the mixture at 20°C for 2 hours to allow for precipitation.
-
Filter the solid product, suction dry, and then dry in an oven at 50°C for 3 hours.[3]
II. Synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
This intermediate is the direct precursor to Cetirizine via oxidation or etherification of the terminal alcohol group. It can be synthesized either from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine or directly from 4-chlorobenzhydryl chloride.
Data Summary: Synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
| Method | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Purity | Reference |
| 1 | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-Bromoethanol | K₂CO₃ | Acetonitrile | Reflux, 2 h | 82% | N/A | [4] |
| 2 | 4-Chlorobenzhydryl chloride, N-Hydroxyethyl piperazine | NaI, K₂CO₃ | DMF | 40°C | 77.6% | 98.6% | [5] |
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis of Cetirizine intermediates.
Caption: General experimental workflow for intermediate synthesis.
Experimental Protocol (Method 1)
This protocol details the synthesis from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.[4]
Materials:
-
1-[(4-chlorophenyl)(phenyl)methyl]piperazine (Intermediate A)
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (2.1 mmol) in acetonitrile (10 mL), add potassium carbonate (4.2 mmol).
-
After a brief period of stirring, add 2-bromoethanol (2.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the resulting residue in water and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (4:6 ratio) as the eluent to yield the pure product.[4]
Experimental Protocol (Method 2)
This protocol describes the direct synthesis from 4-chlorobenzhydryl chloride.[5]
Materials:
-
4-Chlorobenzhydryl chloride
-
N-Hydroxyethyl piperazine
-
Sodium Iodide (NaI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 250 mL four-hole reaction flask, add DMF (80 mL), N-hydroxyethyl piperazine (13.1 g), potassium carbonate (41.4 g), and sodium iodide (18.26 g) as a catalyst.
-
Stir the mixture at room temperature.
-
Slowly add 4-chlorobenzhydryl chloride (23.7 g) dropwise.
-
After the addition is complete, warm the reaction mixture to an internal temperature of 40°C.
-
Monitor the reaction endpoint using TLC.
-
Upon completion, cool the mixture to room temperature and filter by suction.
-
Add 300 mL of water to the filtrate and extract the mother liquor.
-
Adjust the pH of the aqueous layer to 9-11.
-
Separate the layers and evaporate the organic layer under reduced pressure to obtain the product as a red, thick liquid.[5]
References
- 1. 4-chlorobenzyhydryl piperazine Exporter | 4-chlorobenzyhydryl piperazine Exporting Company | 4-chlorobenzyhydryl piperazine International Distributor [multichemexports.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
Application of 1-(4-Chlorophenyl)-1-phenylethanol in Agrochemical Synthesis: A Detailed Guide for Researchers
Introduction
1-(4-Chlorophenyl)-1-phenylethanol and its structural analogs are valuable chiral building blocks in the synthesis of novel agrochemicals, particularly fungicides. The presence of the chlorophenyl moiety often imparts significant bioactivity, and the tertiary alcohol provides a key functional group for further chemical modification. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in agrochemical synthesis. The focus is on the synthesis of potential fungicidal agents based on the derivatization of the 1-(4-chlorophenyl)ethanol scaffold.
Application in the Synthesis of Novel Azole Fungicides
A significant application of the 1-(4-chlorophenyl)ethanol scaffold is in the development of new azole fungicides. Azole antifungals are known inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. By incorporating the 1-(4-chlorophenyl)ethanol moiety into an azole-containing structure, novel compounds with potent antifungal activity can be synthesized. Research has demonstrated that ester derivatives of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol exhibit significant growth inhibition against various fungal pathogens.[1]
Antifungal Activity of Synthesized Derivatives
The following table summarizes the minimal inhibitory concentration (MIC) values of synthesized 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters against the fungal pathogen Candida albicans.[1]
| Compound ID | R Group on Ester | MIC (µg/mL) against C. albicans |
| 15 | 4-chlorophenyl | 0.125 |
| 19 | 4-fluorophenyl | 0.25 |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of precursors and the final fungicidal derivatives.
Synthesis of Chiral Precursor: (R)-1-(4-chlorophenyl)ethanol
Enantiomerically pure precursors are crucial for the synthesis of stereospecific agrochemicals. One efficient method to produce (R)-1-(4-chlorophenyl)ethanol is through the biocatalytic reduction of 4'-chloroacetophenone.[2]
Protocol: Bioreduction of 4'-chloroacetophenone using Acetobacter sp. [2]
-
Culture Preparation: Cultivate Acetobacter sp. CCTCC M209061 in a suitable growth medium to obtain the whole-cell biocatalyst.
-
Reaction Setup: In a reaction vessel, prepare a buffer solution (e.g., phosphate buffer).
-
Addition of Reactants: To the buffer, add isopropanol (130 mmol/L) as a co-substrate for cofactor regeneration and 4'-chloroacetophenone (5.0 mmol/L).
-
Initiation of Biocatalysis: Introduce the wet cells of Acetobacter sp. (e.g., 0.24 g) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at 30°C with agitation (e.g., 160 rpm).
-
Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extraction and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting (R)-1-(4-chlorophenyl)ethanol by column chromatography.
Synthesis of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol Ester Derivatives
The following protocol describes the synthesis of the final fungicidal compounds from the corresponding keto-precursor.
Protocol: Synthesis of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol Esters [1]
-
Synthesis of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone:
-
Condense 1H-imidazole with 2-bromo-1-(4-chlorophenyl)ethanone in a suitable solvent to yield 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
-
-
Reduction to Alcohol:
-
Reduce the keto group of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone to a hydroxyl group using a suitable reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol) to form 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
-
-
Esterification:
-
Activate the alcohol, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, by forming an alcoholate using a strong base (e.g., NaH) in a dry aprotic solvent (e.g., acetonitrile).
-
Add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final ester derivative by column chromatography.
-
Synthesis and Workflow Diagrams
The following diagrams illustrate the key synthetic pathways described in the protocols.
Caption: Asymmetric synthesis of the chiral precursor.
Caption: Synthesis of fungicidal ester derivatives.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: 1-(4-Chlorophenyl)-1-phenylethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(4-chlorophenyl)-1-phenylethanol as a versatile chiral building block in modern organic synthesis, with a particular focus on its application in the pharmaceutical industry. Detailed experimental protocols for its synthesis and derivatization are provided, along with quantitative data to guide researchers in developing efficient and stereoselective synthetic routes.
Introduction
This compound is a chiral tertiary alcohol that serves as a valuable precursor for the synthesis of complex, biologically active molecules. Its rigid structure and defined stereochemistry make it an important component in the development of chiral drugs, where specific enantiomers are often responsible for the desired therapeutic effects. A notable application of the (R)-enantiomer of this alcohol is in the synthesis of the first-generation antihistamine, (R,R)-clemastine. This compound is also recognized as "Clemastine Fumarate Impurity C," highlighting its relevance in pharmaceutical quality control and synthesis.[1][2][3]
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound is paramount for its use in chiral drug synthesis. The primary strategies involve the asymmetric reduction of the prochiral ketone, 4-chlorobenzophenone, or the asymmetric phenylation of 4'-chloroacetophenone.
Asymmetric Reduction of 4-Chlorobenzophenone
A well-established method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[4][5] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone, yielding the chiral alcohol with high enantiomeric excess.
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction [4]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: 4-Chlorobenzophenone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is then cooled to -20 °C.
-
Catalyst Introduction: (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) is added dropwise to the cooled ketone solution.
-
Reduction: Borane-dimethyl sulfide (BMS) (0.6 - 1.0 eq) is added dropwise over 30-60 minutes, ensuring the temperature is maintained at -20 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-1-(4-chlorophenyl)-1-phenylethanol.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is another powerful technique for the enantioselective reduction of ketones.[4] This method employs a chiral ruthenium catalyst and a hydrogen donor, such as isopropanol.
Experimental Protocol: Asymmetric Transfer Hydrogenation [4]
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, the chiral ruthenium catalyst (e.g., (R,R)-Ru-TsDPEN, 0.005 - 0.01 eq) and a base (e.g., potassium hydroxide, 0.02 eq) are dissolved in anhydrous isopropanol and stirred at room temperature for 15-30 minutes.
-
Reaction Mixture: 4-Chlorobenzophenone (1.0 eq) is dissolved in anhydrous isopropanol in a separate flask.
-
Reaction Initiation: The ketone solution is transferred to the activated catalyst solution.
-
Heating: The reaction mixture is heated to 80 °C and stirred.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.
Asymmetric Phenylation of 4'-Chloroacetophenone
The enantioselective addition of a phenyl group to 4'-chloroacetophenone can be achieved using a Grignard reagent in the presence of a chiral ligand.
Experimental Protocol: Chiral Ligand-Mediated Phenylation [2]
-
Reaction Setup: A flame-dried Schlenk flask is charged with the chiral ligand (e.g., a derivative of 1,2-diaminocyclohexane) under an inert atmosphere.
-
Grignard Reagent Addition: Phenylmagnesium bromide solution is added, and the mixture is stirred.
-
Substrate Addition: A solution of 4'-chloroacetophenone in an anhydrous solvent (e.g., THF) is added dropwise at a low temperature (e.g., -78 °C).
-
Reaction Progression: The reaction is stirred at low temperature until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The chiral alcohol is purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the enantioselective synthesis of chiral alcohols analogous to this compound, providing a comparative overview of the different methods.
| Synthesis Pathway | Catalyst/Reagent | Reducing/Aryl Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| CBS Reduction [4] | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | -20 to RT | >95 | >99 |
| Asymmetric Transfer Hydrogenation [4] | (R,R)-Ru-TsDPEN | Isopropanol | Isopropanol | 80 | High | >97 |
| Chiral Ligand-Mediated Arylation [2] | (R,R)-DACH-derived ligand | Phenylmagnesium bromide | Toluene | -78 to RT | 73 | 94 |
Application in the Synthesis of (R,R)-Clemastine
The (R)-enantiomer of this compound is a key intermediate in the synthesis of the antihistamine drug (R,R)-clemastine.[6][7][8] The synthesis involves the etherification of the chiral alcohol with a chiral chloroethylpyrrolidine derivative.
Experimental Protocol: Synthesis of (R,R)-Clemastine [7][9]
-
Reaction Setup: To a solution of (R)-1-(4-chlorophenyl)-1-phenylethanol in a suitable solvent such as toluene, add a strong base like sodium amide at room temperature under an inert atmosphere.
-
Coupling Reaction: A solution of (R)-2-(2-chloroethyl)-1-methylpyrrolidine in toluene is added dropwise to the reaction mixture.
-
Reaction Completion: The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is cooled and quenched with water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification and Salt Formation: The crude product is purified by column chromatography. The purified (R,R)-clemastine free base is then treated with fumaric acid to form the fumarate salt.
Signaling Pathways Associated with Clemastine
Clemastine, synthesized from the chiral building block this compound, is primarily known as a histamine H1 receptor antagonist.[4] Its mechanism of action involves blocking the effects of histamine, thereby alleviating allergic symptoms.[5] More recently, clemastine has been identified as a potent promoter of oligodendrocyte differentiation and remyelination, making it a candidate for treating demyelinating diseases like multiple sclerosis. This effect is mediated through several signaling pathways:
-
mTOR Signaling: Clemastine can enhance autophagy by suppressing the mTOR signaling pathway, which may contribute to preventing cellular senescence of oligodendrocyte progenitor cells (OPCs).[10]
-
ERK1/2 Pathway: It can activate the ERK1/2 pathway in OPCs, promoting their differentiation.[10]
-
p38 MAPK/NLRP3 Pathway: Clemastine has been shown to inhibit the production of IL-1β in microglia by inhibiting the p38 MAPK/NLRP3 pathway, which in turn promotes the maturation of OPCs.[10]
Visualizations
Caption: Workflows for the enantioselective synthesis of this compound.
Caption: Synthetic pathway to (R,R)-Clemastine Fumarate.
Caption: Simplified signaling pathways of Clemastine.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Clemastine Fumarate Impurity C
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the identification and quantification of Clemastine Fumarate Impurity C, a critical step in the quality control and stability testing of Clemastine Fumarate drug products.
Introduction
Clemastine Fumarate is an antihistamine used to relieve symptoms of allergic rhinitis.[1] As with any pharmaceutical product, the presence of impurities must be carefully monitored to ensure safety and efficacy. Clemastine Fumarate Impurity C, chemically known as (1RS)-1-(4-Chlorophenyl)-1-phenylethanol[2][3][4][5], is a potential process-related impurity or degradation product. Its molecular formula is C₁₄H₁₃ClO and it has a molecular weight of 232.71 g/mol .[2][4][6] Rigorous analytical testing is essential to control the levels of this impurity within acceptable limits as defined by regulatory bodies.
This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Clemastine Fumarate Impurity C.
Chemical Structures
Clemastine Fumarate
Clemastine Fumarate Impurity C
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of Clemastine Fumarate and its impurities. This method is suitable for the determination of Clemastine Fumarate Impurity C in bulk drug substances and pharmaceutical dosage forms.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | LiChrospher® 100 RP-C8 end-capped (5 µm, 150 x 4.6 mm)[1] |
| Mobile Phase | Methanol and Water (containing 0.05% Triethylamine) in a 90:10 v/v ratio[1] |
| Flow Rate | 0.8 mL/min[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Retention Time (Clemastine) | Approximately 7.49 min[1] |
Note: The retention time for Impurity C will need to be determined experimentally but is expected to be different from that of the active pharmaceutical ingredient (API).
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Accurately measure 900 mL of HPLC-grade methanol and 100 mL of HPLC-grade water.
-
Add 0.5 mL of triethylamine to the water.
-
Mix the methanol and triethylamine-containing water.
-
Degas the solution by ultrasonication for 15 minutes.
Standard Solution Preparation:
-
Stock Standard Solution of Clemastine Fumarate (1.0 mg/mL): Accurately weigh 10.0 mg of Clemastine Fumarate reference standard and dissolve it in 10.0 mL of methanol.[1]
-
Working Standard Solution of Clemastine Fumarate (100.0 µg/mL): Dilute 1.0 mL of the stock standard solution to 10.0 mL with methanol.[1]
-
Spiked Standard Solution (for Impurity C identification): Prepare a solution containing a known concentration of Clemastine Fumarate (e.g., 20.0 µg/mL) and spike it with a known concentration of Clemastine Fumarate Impurity C reference standard.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Clemastine Fumarate and transfer it to a suitable volumetric flask.
-
Add a sufficient amount of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.[1]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the spiked standard solution, the working standard solution, and the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peak corresponding to Impurity C in the sample chromatogram by comparing its retention time with that of the Impurity C peak in the spiked standard solution chromatogram.
-
Calculate the amount of Impurity C in the sample using the external standard method.
Data Presentation
The following table summarizes the expected performance characteristics of the analytical method.
| Parameter | Result |
| Linearity Range (Clemastine) | 15-50 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.46% to 99.99%[1] |
| Limit of Detection (LOD) | To be determined for Impurity C |
| Limit of Quantification (LOQ) | To be determined for Impurity C |
Visualizations
Analytical Workflow
Caption: Workflow for the HPLC analysis of Clemastine Fumarate Impurity C.
Chemical Relationship
Caption: Relationship between Clemastine Fumarate and Impurity C.
References
- 1. rjpdft.com [rjpdft.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Clemastine Fumarate EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 5. veeprho.com [veeprho.com]
- 6. rxnchem.com [rxnchem.com]
- 7. Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of 1-(4-Chlorophenyl)-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This involves the nucleophilic addition of a Grignard reagent to a ketone. There are two primary, equally viable pathways:
-
Reacting phenylmagnesium bromide (a Grignard reagent) with 4-chloroacetophenone (a ketone).
-
Reacting 4-chlorophenylmagnesium bromide (a Grignard reagent) with acetophenone (a ketone).
Q2: Why are anhydrous (dry) conditions absolutely critical for a successful Grignard reaction?
A2: Grignard reagents are extremely potent bases and will react readily with any substance containing an acidic proton, such as water, alcohols, or even amines.[3][4] This acid-base "quenching" reaction is significantly faster than the desired addition to the ketone.[5] If moisture is present, it will consume the Grignard reagent, converting it into an inactive alkane and drastically reducing the yield of the target alcohol.[4][5] Therefore, all glassware must be rigorously dried (e.g., flame- or oven-dried), and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) must be used.[4]
Q3: How can I confirm that my Grignard reagent has formed successfully before adding the ketone?
A3: Visual cues often indicate the successful formation of the Grignard reagent. The first signs include the development of turbidity (cloudiness) in the solution and slow bubbling at the surface of the magnesium metal.[3] The reaction is exothermic, so a gentle warming of the flask is also a positive indicator. For quantitative analysis, the concentration of the prepared Grignard reagent can be determined by titration against a standard solution, such as iodine, before its use.[5][6]
Q4: Can I use an ester as a starting material instead of a ketone?
A4: While esters can be used to synthesize tertiary alcohols via the Grignard reaction, it is not suitable for producing this compound with its distinct phenyl and 4-chlorophenyl groups in a single step. The reaction of an ester with a Grignard reagent involves two successive additions of the organometallic reagent, inherently resulting in a tertiary alcohol where at least two of the groups attached to the alcohol carbon are identical.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction.
Problem 1: The Grignard reaction fails to initiate.
-
Symptoms: No heat evolution, no bubbling, and the magnesium turnings remain shiny.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Presence of Moisture | All glassware must be rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen, argon). Solvents must be anhydrous.[1][7] |
| Passivated Magnesium Surface | The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[8] Use fresh, shiny magnesium turnings. If they appear dull, activate them by gently crushing them in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[1][3][7] The disappearance of the brown iodine color indicates activation.[7][9] |
| Impure Starting Halide | Ensure the aryl halide (e.g., bromobenzene or 1-bromo-4-chlorobenzene) is pure and dry. |
Problem 2: The yield of this compound is low.
-
Symptoms: The isolated mass of the purified product is significantly below the theoretical expectation.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Grignard Reagent Quenching | As mentioned, trace moisture in reagents or solvent will destroy the Grignard reagent. Ensure all components are strictly anhydrous.[1] |
| Wurtz Coupling Side Reaction | The Grignard reagent can couple with the unreacted aryl halide to form a biphenyl byproduct (e.g., biphenyl or 4,4'-dichlorobiphenyl).[1][7] This is favored at higher temperatures. Solution: Add the aryl halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide. Ensure vigorous stirring and avoid excessive heating during reagent formation.[1] |
| Ketone Enolization | The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate that will not react further to produce the alcohol.[1][2] Solution: Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and favor nucleophilic addition over enolization. |
| Inefficient Work-up | Improper quenching or extraction can lead to product loss. Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This protonates the alkoxide intermediate while minimizing the formation of magnesium hydroxides that can complicate extraction. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[10] |
| Improper Reaction Temperature | High temperatures can promote side reactions. Solution: The addition of the ketone is typically performed at 0 °C. The reaction is then allowed to warm to room temperature to ensure it goes to completion.[1] |
Visualizing the Process
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common Grignard reaction issues.
Experimental Protocols
Protocol: Synthesis of this compound from 4-Chloroacetophenone and Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
4-Chloroacetophenone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel), all rigorously dried.
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Fit the top of the condenser and dropping funnel with drying tubes (e.g., containing CaCl₂). Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.[5]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the cooled flask.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10-15%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling.[3][7] Gentle warming with a heat gun may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray-to-brown mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[10]
-
-
Reaction with Ketone:
-
Cool the flask containing the phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Dissolve 4-chloroacetophenone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 4-chloroacetophenone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[10]
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of ammonium chloride to quench the reaction.[1][3]
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving enantiomeric excess in 1-(4-Chlorophenyl)-1-phenylethanol resolution
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) during the resolution of 1-(4-Chlorophenyl)-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it important?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the degree to which one enantiomer is present in excess of the other. In drug development, a high enantiomeric excess is crucial as different enantiomers of a chiral drug can have different pharmacological activities, with one being therapeutic and the other being inactive or even causing adverse effects.[1][2]
Q2: What are the common methods for the resolution of racemic this compound?
A2: The most common methods for resolving racemic tertiary alcohols like this compound include enzymatic kinetic resolution, chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric salt formation.[3][4][5][6][7]
Q3: What is enzymatic kinetic resolution?
A3: Enzymatic kinetic resolution is a process where an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[1][8] This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated.
Q4: What is the maximum theoretical yield for a single enantiomer in a standard kinetic resolution?
A4: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as one enantiomer is consumed to form the product while the other remains.[8] To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed, which combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[9][10]
Q5: How is the enantiomeric excess of my sample determined?
A5: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[6][11][12] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, and the relative peak areas in the chromatogram are used to calculate the ee.
Troubleshooting Guides
Enzymatic Kinetic Resolution
Q1: My enantiomeric excess (ee) is too low. How can I improve it?
A1: Low enantiomeric excess in enzymatic resolution can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Reaction Temperature: Temperature can significantly impact enzyme activity and selectivity. Both increasing and decreasing the temperature should be explored.[9] For some lipases, lower temperatures can enhance enantioselectivity.[8]
-
Screen Different Enzymes: The choice of lipase is critical. Lipases from different sources (e.g., Candida antarctica lipase B (CALB/Novozym 435), Pseudomonas cepacia lipase) exhibit different selectivities for various substrates.[3][13]
-
Vary the Acyl Donor: The nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity.[13]
-
Change the Solvent: The solvent can affect the enzyme's conformation and thus its activity and selectivity. Common solvents for this reaction include hexane, toluene, and 2-methyltetrahydrofuran (2-MeTHF).[3][9]
-
Adjust Enzyme Loading: The amount of enzyme can affect the reaction rate. While it may not directly impact the enantioselectivity (E value), it can influence the conversion, which in turn affects the achieved ee of the substrate and product.
-
Optimize Reaction Time: For a kinetic resolution, the reaction time is crucial. Stopping the reaction at approximately 50% conversion will maximize the ee of both the remaining substrate and the product. Let the reaction proceed for too long can lead to the slower-reacting enantiomer also reacting, thus lowering the ee.[3]
Q2: The reaction is very slow or not proceeding. What can I do?
A2: A slow or stalled reaction can be due to:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try diluting the reaction mixture.
-
Poor Enzyme Activity: Ensure the enzyme is not denatured. Store it under the recommended conditions. You can also try a fresh batch of the enzyme.
-
Sub-optimal Conditions: Re-evaluate the temperature, solvent, and pH (for hydrolysis reactions).
-
Mass Transfer Limitations: For immobilized enzymes, ensure adequate stirring to minimize mass transfer limitations.[14]
Chiral HPLC Analysis
Q1: I am not getting good separation between the enantiomer peaks on the HPLC. How can I improve the resolution?
A1: Poor resolution in chiral HPLC can be addressed by:
-
Optimize the Mobile Phase: Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., n-hexane). Reducing the percentage of the alcohol modifier generally increases retention and may improve resolution.[11]
-
Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can sometimes significantly alter the selectivity.[11]
-
Reduce the Flow Rate: Chiral separations are often more sensitive to the flow rate. Lowering the flow rate can enhance resolution.[11]
-
Adjust the Column Temperature: Temperature can have a significant impact on chiral recognition. Experiment with both increasing and decreasing the temperature to find the optimum for your separation.[11]
-
Try a Different Chiral Stationary Phase (CSP): If the above steps do not work, the chosen CSP may not be suitable for your compound. Polysaccharide-based CSPs like Chiralcel® OD-H or Chiralpak® AD-H are good starting points for this class of compounds.[11]
Q2: I am seeing ghost peaks in my chromatogram. What is the cause?
A2: Ghost peaks can arise from:
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and filter the mobile phase.[11]
-
System Contamination: Carryover from previous injections is a common cause. Implement a robust washing procedure for the injector and the system between runs.[11]
-
Incomplete Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent bubble formation.[11]
Diastereomeric Salt Formation
Q1: I am not getting any crystal formation after adding the resolving agent. What should I do?
A1: Lack of crystallization can be due to:
-
Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution by evaporating some of the solvent.
-
Temperature: Cooling the solution can induce crystallization.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, you can add it to the solution to induce crystallization.
Q2: The diastereomeric excess of my crystallized salt is low. How can I improve it?
A2: Low diastereomeric excess can be improved by:
-
Recrystallization: One or more recrystallization steps are often necessary to improve the purity of the diastereomeric salt.[15]
-
Optimize Crystallization Conditions: The choice of solvent is crucial for selective crystallization of one diastereomer.[5][16] Experiment with different solvents and solvent mixtures. The temperature at which crystallization occurs can also affect the selectivity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the resolution of 1-phenylethanol, a close structural analog of this compound. These values can serve as a starting point for optimizing the resolution of the target compound.
Table 1: Enzymatic Resolution of 1-Phenylethanol Analogs
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Novozyme 435 | (R,S)-1-phenylethanol | Vinyl acetate | n-hexane | 42 | 1.25 | ~50 | >99 (for S-alcohol) | [14] |
| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | Vinyl acetate | n-heptane/[EMIM][BF4] | RT | 168 | 40.1 | 98.9 (for R-ester) | [13] |
| CALB | (S)-1-phenylethanol | - | Toluene | 60 | 24 | - | 0 (racemization) | [9] |
Table 2: Chiral HPLC Separation Conditions for 1-Phenylethanol Analogs
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Reference |
| Chiralcel® OD-H | n-Hexane / Isopropanol (90:10) | 1.0 | 25 | 1-(4-Chlorophenyl)ethanol | [11] |
| Chiralcel® OB | n-Hexane / Isopropanol (98:2) | 0.5 | 25 | 1-phenylethanol | [14] |
| Chiralpak IB | - | - | - | Racemic acidic drugs | [12] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound
Materials:
-
(R,S)-1-(4-Chlorophenyl)-1-phenylethanol
-
Novozyme 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
Procedure:
-
To a sealed glass vial, add (R,S)-1-(4-Chlorophenyl)-1-phenylethanol (e.g., 1 mmol, 234.7 mg).
-
Dissolve the substrate in n-hexane (e.g., 10 mL).
-
Add vinyl acetate (e.g., 3 mmol, 0.28 mL). An excess of the acyl donor is used to ensure the reaction is irreversible.[14]
-
Add Novozyme 435 (e.g., 20 mg/mL).[14]
-
Seal the vial and place it in an orbital shaker at a controlled temperature (start with 40-45 °C) and agitation (e.g., 200 rpm).[14]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product, and the conversion.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with n-hexane to recover any remaining product.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
The resulting mixture of the unreacted (S)-1-(4-Chlorophenyl)-1-phenylethanol and the product (R)-1-(4-Chlorophenyl)-1-phenylethyl acetate can be separated by column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Detection: UV at 210 nm.[11]
-
Injection Volume: 10 µL.
Procedure:
-
System Preparation: Purge the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of your sample (e.g., 1 mg/mL) in the mobile phase. Dilute as necessary to an appropriate working concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject the sample onto the column and record the chromatogram.
-
Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Visualizations
Caption: Workflow for enzymatic kinetic resolution.
Caption: Decision tree for troubleshooting low ee.
Caption: Process of diastereomeric salt resolution.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. scielo.br [scielo.br]
- 10. Dynamic kinetic resolution of a tertiary alcohol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?
A1: Failure to initiate is a frequent challenge, often stemming from the passivation of the magnesium surface by a layer of magnesium oxide or the presence of moisture.[1] To initiate the reaction, consider the following:
-
Magnesium Activation: The magnesium turnings must be activated to expose a fresh, reactive surface. This can be achieved by gently crushing the turnings in a dry flask with a glass rod or by chemical activation. Chemical activation methods include adding a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, especially water, which will quench the reagent as it forms.[1] All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere like argon or nitrogen.[1] Solvents must be anhydrous.
-
Gentle Heating: In some cases, gentle warming with a heat gun can provide the activation energy needed to start the reaction.
Q2: The yield of my tertiary alcohol is unexpectedly low. What are the likely reasons?
A2: Low yields can be attributed to several factors, including reagent purity, side reactions, and reaction conditions. Key areas to investigate include:
-
Inaccurate Grignar Reagent Concentration: If the concentration of the Grignard reagent was not determined, you may have used an incorrect stoichiometric amount. It is recommended to titrate a small aliquot of the Grignard reagent before use.
-
Presence of Moisture: As mentioned, water will consume the Grignard reagent, leading to a lower effective concentration and reduced product yield.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ketone or ester. The most common include:
-
Wurtz Coupling: The Grignard reagent (R-MgX) can react with the starting organic halide (R-X) to form a dimer (R-R).[1] This is more common with benzylic and allylic halides and can be minimized by the slow, dropwise addition of the organic halide during reagent formation.[1]
-
Enolization: If the ketone substrate has acidic α-protons and is sterically hindered, the Grignard reagent can act as a base, leading to the formation of an enolate instead of the desired alcohol.[1] Performing the addition at a lower temperature (e.g., 0 °C) can often mitigate this.[1]
-
Reduction: With sterically hindered ketones, a Grignard reagent with β-hydrogens can reduce the ketone to a secondary alcohol.
-
Q3: Can I synthesize a tertiary alcohol with three different R-groups using an ester as a starting material?
A3: No, this is not possible in a single Grignard reaction step. Esters react with two equivalents of the Grignard reagent to produce a tertiary alcohol where two of the alkyl or aryl groups are identical and originate from the Grignard reagent.[2][3] The first equivalent adds to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent.[2][3]
Q4: My reaction mixture turned dark brown or black during the formation of the Grignard reagent. Is this normal?
A4: A color change to cloudy or grayish is expected as the Grignard reagent forms. However, a very dark brown or black color can indicate decomposition or the formation of finely divided metal from side reactions like Wurtz coupling, especially if the reaction is heated for an extended period. Impurities in the magnesium or organic halide can also catalyze decomposition.
Q5: I'm having trouble with the workup. A thick emulsion or precipitate has formed. How can I resolve this?
A5: The formation of magnesium salts during the aqueous quench can lead to emulsions or thick precipitates that complicate extraction. Here are some troubleshooting tips:
-
Quenching with Saturated Ammonium Chloride: Using a saturated aqueous solution of ammonium chloride for the quench can help keep the magnesium salts in solution.
-
Slow Addition and Vigorous Stirring: Add the reaction mixture slowly to the quenching solution with vigorous stirring.
-
Dilution: Adding more organic solvent (like diethyl ether or THF) can help to break up emulsions.
-
Filtration: In some cases, it may be necessary to filter the mixture through a pad of Celite to remove insoluble magnesium salts before proceeding with the extraction.
Data Presentation
The choice of solvent and reaction temperature can significantly impact the yield of the Grignard synthesis of tertiary alcohols. The following tables provide a summary of quantitative data from the literature.
Table 1: Effect of Solvent on the Yield of a Tertiary Alcohol
| Grignard Reagent | Ketone | Solvent | Yield (%) |
| Benzylmagnesium chloride | 2-Butanone | 2-Methyltetrahydrofuran (2-MeTHF) | 85 |
| Benzylmagnesium chloride | 2-Butanone | Tetrahydrofuran (THF) | 82 |
| Benzylmagnesium chloride | 2-Butanone | Diethyl ether (Et₂O) | 75 |
| Benzylmagnesium chloride | 2-Butanone | Cyclopentyl methyl ether (CPME) | 45 |
| Benzylmagnesium chloride | 2-Butanone | Toluene | 0 |
Data adapted from a systematic evaluation of solvents in Grignard reactions.
Table 2: Effect of Temperature and Reactant Ratio on the Yield of a Terpene-Derived Tertiary Alcohol
| Molar Ratio (Grignard:Ketone) | Temperature (°C) | Yield (%) |
| 1.0:1.0 | 25 | 75 |
| 1.2:1.0 | 25 | 85 |
| 1.5:1.0 | 25 | 92 |
| 1.5:1.0 | 0 | 88 |
| 1.5:1.0 | 40 | 90 |
Data from a study on the synthesis of terpene alcohols.
Experimental Protocols
Detailed Methodology for the Synthesis of Triphenylmethanol
This protocol describes the synthesis of a tertiary alcohol, triphenylmethanol, from methyl benzoate and phenylmagnesium bromide.
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Place 2.0 g (0.082 mol) of magnesium turnings in a dry 100 mL three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 9.0 mL of bromobenzene in 25 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Methyl Benzoate:
-
Cool the flask containing the phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of 5.0 g of methyl benzoate in 15 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Slowly add the methyl benzoate solution to the stirred Grignard reagent. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
3. Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude triphenylmethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or hexanes.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of a tertiary alcohol.
Caption: Decision tree for troubleshooting low product yield in Grignard synthesis.
Caption: Mechanism of Grignard reaction with a ketone to form a tertiary alcohol.
References
Technical Support Center: Reduction of 4'-Chloroacetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 4'-chloroacetophenone. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 4'-chloroacetophenone, offering systematic approaches to identify and resolve them.
| Symptom / Observation | Potential Cause | Recommended Action |
| Low or no yield of the desired product, 1-(4-chlorophenyl)ethanol | Incomplete reaction; decomposition of starting material or product; inappropriate reducing agent or reaction conditions. | - Confirm the quality and reactivity of the reducing agent. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[1] - Adjust the reaction temperature; some reductions may require cooling to prevent side reactions.[2] - Ensure the solvent is anhydrous, especially when using powerful reducing agents like LiAlH₄.[3] |
| Presence of acetophenone as a byproduct | Reductive dehalogenation of the starting material or product. | - Use a milder reducing agent, such as sodium borohydride (NaBH₄), which is less likely to cause dehalogenation.[4][5] - Optimize the reaction temperature and time; prolonged reaction times or high temperatures can favor dehalogenation. - Consider catalytic transfer hydrogenation with a suitable catalyst and hydrogen donor system, which can offer higher selectivity.[6] |
| Formation of a high molecular weight, viscous byproduct | Pinacol coupling, leading to the formation of a diol. | - This is more likely with one-electron reducing agents. Ensure a hydride source like NaBH₄ or LiAlH₄ is used.[7] - Maintain a low concentration of the ketone to disfavor bimolecular coupling. |
| Complete reduction of the aromatic ring or other functional groups | Use of a reducing agent that is too strong or harsh reaction conditions. | - For the reduction of the ketone to an alcohol without affecting the aromatic ring, avoid harsh conditions and overly potent reducing agents. - Sodium borohydride is generally selective for aldehydes and ketones.[5] - If using catalytic hydrogenation, select a catalyst and conditions that are chemoselective for the carbonyl group. |
| Formation of 1-chloro-4-ethylbenzene | Over-reduction of the ketone to the corresponding alkane. | - This is more probable with strong reducing agents like LiAlH₄, especially at elevated temperatures.[8] - Use a milder reducing agent like NaBH₄.[4] - Carefully control the stoichiometry of the reducing agent and the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the reduction of 4'-chloroacetophenone?
A1: The most prevalent side reactions include:
-
Reductive Dehalogenation: The chlorine atom is replaced by a hydrogen atom, leading to the formation of acetophenone or 1-phenylethanol.
-
Over-reduction: The carbonyl group is reduced to a methylene group (-CH₂-), resulting in the formation of 1-chloro-4-ethylbenzene. This is more common with stronger reducing agents like LiAlH₄.[8]
-
Pinacol Coupling: A bimolecular reaction between two ketone molecules can lead to the formation of a 1,2-diol, known as a pinacol. This is more likely under conditions that favor single-electron transfer.[7][9]
Q2: Which reducing agent is most suitable for the selective reduction of 4'-chloroacetophenone to 1-(4-chlorophenyl)ethanol?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation. It is a mild reducing agent that is selective for aldehydes and ketones, minimizing the risk of over-reduction and dehalogenation.[4][5] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can lead to over-reduction and other side reactions if not used with caution.[8][10]
Q3: How can I minimize the formation of byproducts during the reduction?
A3: To minimize byproduct formation:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like NaBH₄.
-
Control of Reaction Conditions: Perform the reaction at a low temperature (e.g., in an ice bath) to enhance selectivity.[2]
-
Stoichiometry: Use a controlled amount of the reducing agent. While an excess is often used to ensure complete conversion, a very large excess can promote side reactions.[3]
-
Reaction Time: Monitor the reaction by TLC or GC and stop it once the starting material is consumed to avoid further reactions of the product.[1]
Q4: What are the typical byproducts when using sodium borohydride?
A4: When using NaBH₄ in an alcoholic solvent like methanol or ethanol, the primary inorganic byproducts are borate esters, which are formed from the reaction of the borohydride with the solvent and the alkoxide product.[11] These are typically removed during the aqueous workup.
Experimental Protocols
Sodium Borohydride Reduction of 4'-Chloroacetophenone
This protocol is a general guideline for the reduction of 4'-chloroacetophenone using sodium borohydride in ethanol.
Materials:
-
4'-Chloroacetophenone
-
Ethanol (95%)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 0.1 g of 4'-chloroacetophenone in 1 mL of 95% ethanol.
-
Cool the solution in an ice bath. This may result in the formation of a fine suspension.[3]
-
Carefully add 20 mg of sodium borohydride in small portions to the cooled solution. The suspended ketone should dissolve, and the reaction mixture may warm up slightly.[3]
-
Stir the reaction mixture in the ice bath for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), add 1 mL of water to quench the reaction.
-
Heat the solution to boiling and then add hot water dropwise until the solution becomes cloudy, indicating saturation.[3]
-
Allow the solution to cool to room temperature slowly, which should induce crystallization of the product.
-
If the product is a solid, collect the crystals by vacuum filtration. If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether.[3]
-
If an extraction is performed, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the reduction of 4'-chloroacetophenone.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the reduction of 4'-chloroacetophenone.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors | MDPI [mdpi.com]
- 7. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pinacol Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Yield in Asymmetric Hydrogenation of Ketones
Welcome to the technical support center for asymmetric hydrogenation of ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you overcome common challenges and achieve high yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in asymmetric hydrogenation of ketones?
A1: Low yields can stem from several factors, including catalyst deactivation, impure reagents or solvents, suboptimal reaction conditions (temperature, pressure), or an inappropriate choice of catalyst or ligand for the specific ketone substrate. Catalyst deactivation can be caused by exposure to air or moisture, or by impurities in the substrate.[1][2]
Q2: How can I improve the enantioselectivity (ee%) of my reaction?
A2: Enantioselectivity is highly sensitive to the catalyst system, solvent, temperature, and hydrogen pressure. Screening different chiral ligands is often the first step.[3] Fine-tuning the solvent can have a significant impact, as can lowering the reaction temperature. The effect of hydrogen pressure on enantioselectivity can vary depending on the substrate and catalyst, so optimization may be required.[4][5]
Q3: My catalyst appears to be inactive. What should I do?
A3: Catalyst inactivity is often due to improper activation or deactivation by contaminants. Ensure that the catalyst was prepared and handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) to avoid exposure to oxygen.[2][6][7] Verify the purity of your substrate, solvents, and hydrogen gas, as impurities can act as catalyst poisons. If you suspect deactivation, preparing a fresh batch of the active catalyst is recommended.
Q4: What is the role of a base in the reaction, and how does it affect the outcome?
A4: In many ruthenium-diamine based catalyst systems, a base is crucial for activating the catalyst precursor to the active Ru-hydride species.[3][8] The choice and amount of base can significantly influence both the reaction rate and the enantioselectivity.[1][9] Common bases include potassium tert-butoxide (t-BuOK) and potassium hydroxide (KOH). The optimal base and its concentration should be determined for each specific reaction.[8]
Q5: Can the solvent choice really make a big difference?
A5: Yes, the solvent can have a profound effect on both the yield and enantioselectivity of the reaction.[9][10] Protic solvents like methanol and ethanol are often effective, but the optimal solvent is dependent on the specific catalyst and substrate.[9][11] It is advisable to screen a range of solvents during reaction optimization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion
My reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix it?
-
Potential Cause 1: Inactive Catalyst
-
Troubleshooting:
-
Verify Handling Procedures: Was the catalyst prepared, stored, and handled under strictly anaerobic and anhydrous conditions? Exposure to air or moisture can deactivate many asymmetric hydrogenation catalysts.[2]
-
Check Catalyst Activation: Did you follow the correct procedure for activating the precatalyst? Many catalyst systems require an activation step, often involving a base and/or heat, to form the active hydride species.[3][6]
-
Prepare Fresh Catalyst: If you suspect the catalyst has been compromised, prepare a fresh batch from reliable starting materials.
-
-
-
Potential Cause 2: Impurities
-
Troubleshooting:
-
Substrate Purity: Ensure your ketone substrate is of high purity. Impurities can sometimes act as catalyst poisons. Consider purifying the substrate by distillation or chromatography.
-
Solvent and Gas Purity: Use anhydrous, degassed solvents. Ensure the hydrogen gas is of high purity.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Troubleshooting:
-
Increase Hydrogen Pressure: In some cases, higher hydrogen pressure can increase the reaction rate.[12]
-
Increase Temperature: Gently increasing the reaction temperature may improve the rate, but be aware that it can sometimes negatively impact enantioselectivity.
-
Check Stirring: Ensure the reaction mixture is being stirred vigorously to ensure good mass transfer of hydrogen gas into the liquid phase.
-
-
Issue 2: Poor Enantioselectivity (Low ee%)
I am getting a good yield, but the enantioselectivity is poor. How can I improve it?
-
Potential Cause 1: Suboptimal Catalyst System
-
Troubleshooting:
-
Ligand Screening: The choice of chiral ligand is the most critical factor for enantioselectivity. If possible, screen a variety of ligands to find the best match for your substrate.
-
Metal Precursor: While less common, in some cases the metal precursor can also influence the outcome.
-
-
-
Potential Cause 2: Incorrect Reaction Conditions
-
Troubleshooting:
-
Solvent Screening: As shown in the data tables below, the solvent can have a dramatic effect on enantioselectivity.[9][10] Test a range of solvents (e.g., methanol, ethanol, isopropanol, THF, dichloromethane).
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.
-
Pressure Optimization: The effect of hydrogen pressure on ee% is system-dependent. It's worth screening a range of pressures to find the optimum.[4][5]
-
Base Selection and Concentration: The nature and amount of the base can influence the stereochemical outcome.[1][9]
-
-
Issue 3: Inconsistent Results
I am getting inconsistent results from batch to batch. What could be the reason?
-
Potential Cause 1: Variability in Reagent Quality
-
Troubleshooting:
-
Reagent Purity: Ensure you are using reagents (substrate, solvent, base) from the same batch with consistent purity. Even trace impurities can affect the reaction.
-
Catalyst Batch: If you are not preparing the catalyst in situ, ensure you are using the same batch of catalyst for all experiments you wish to compare.
-
-
-
Potential Cause 2: Procedural Variations
-
Troubleshooting:
-
Strictly Follow Protocol: Ensure that all reaction parameters (temperature, pressure, stirring rate, addition times) are kept as consistent as possible between runs.
-
Inert Atmosphere: Pay close attention to maintaining an inert atmosphere throughout the setup and reaction. Small variations in oxygen or moisture levels can lead to inconsistent catalyst activity.[2]
-
-
Data on Reaction Parameter Effects
The following tables summarize the impact of various reaction parameters on the yield (conversion) and enantiomeric excess (ee) for the asymmetric hydrogenation of ketones, based on literature data.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Acetophenone
| Entry | Solvent | Conversion (%) | ee (%) | Reference |
| 1 | Methanol | >99 | 98.1 | [13] |
| 2 | Ethanol | >99 | 97.5 | [13] |
| 3 | Isopropanol | >99 | 96.2 | [13] |
| 4 | tert-Butanol | >99 | 94.3 | [13] |
| 5 | Toluene | 98.7 | 90.2 | [13] |
| 6 | THF | 99.1 | 92.8 | [13] |
| 7 | Dichloromethane | 97.5 | 85.6 | [13] |
Reaction conditions: substrate/Ru/L5 = 1000/1/2, ketones: 0.858 mol L⁻¹, Ba(OH)₂: 0.15 mol L⁻¹, solvent: 2 mL, 30 °C, 6 MPa, 2 h.[13]
Table 2: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of Acetophenone using an Iridium Catalyst
| Entry | Base | B/C Molar Ratio | Solvent | Conversion (%) | ee (%) (R) | Reference |
| 1 | tBuOK | 5 | iPrOH | >99 | 88 | [9] |
| 2 | tBuONa | 5 | iPrOH | 95 | 86 | [9] |
| 3 | tBuOLi | 10 | iPrOH | >99 | 92 | [9] |
| 4 | tBuOLi | 10 | MeOH | 98 | 72 | [9] |
| 5 | tBuOLi | 10 | EtOH | >99 | 94 | [9] |
| 6 | tBuOLi | 10 | nBuOH | >99 | 95 | [9] |
| 7 | tBuOLi | 10 | 96% EtOH | >99 | 93 | [9] |
Reaction conditions: Acetophenone: 5 mmol, [Ir(COD)Cl]₂: 0.1 mol%, Ligand: 0.24 mol%, solvent: 0.5 mL, temperature: RT, reaction time: 20 h, H₂ pressure: 30 bar.[9]
Experimental Protocols
Protocol 1: In Situ Preparation of a Noyori-type Ru-Diamine-Diphosphine Catalyst and Asymmetric Hydrogenation of Acetophenone
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Schlenk flasks and autoclave
Procedure:
-
Catalyst Precursor Synthesis (Can be done in advance):
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents) to a Schlenk flask.[6]
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution will turn deep red-purple.[6]
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--n.[6]
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).[6]
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[6]
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst RuCl₂[(S)-tolbinap][(S,S)-dpen].[6]
-
-
Asymmetric Hydrogenation Reaction:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).[6]
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).[6]
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.[6]
-
Place the glass liner inside the autoclave and seal the reactor securely.[6]
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[6]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).[6][14]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[6]
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Open the autoclave and remove the reaction mixture.
-
The reaction can be quenched by the addition of a small amount of water or dilute acid.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (ee%) is determined by chiral HPLC or chiral GC analysis.
-
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Exploring Asymmetric Hydrogenation: A Step-by-Step Guide | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]
- 8. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review | MDPI [mdpi.com]
- 9. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Carbocation Intermediates in Alcohol Dehydration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with carbocation intermediates during alcohol dehydration experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed alcohol dehydration?
Acid-catalyzed dehydration of alcohols is an elimination reaction that converts alcohols into alkenes by removing a water molecule.[1][2] The mechanism is dependent on the structure of the alcohol. Primary alcohols typically undergo a one-step E2 (elimination bimolecular) mechanism, whereas secondary and tertiary alcohols proceed through a two-step E1 (elimination unimolecular) mechanism involving a carbocation intermediate.[3][4][5] The process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, forming a good leaving group (water).[1][3][4]
Q2: Why are tertiary alcohols easier to dehydrate than primary or secondary alcohols?
Tertiary alcohols dehydrate more readily due to the stability of the resulting tertiary carbocation intermediate formed during the E1 mechanism.[1][3][6] Carbocation stability follows the order: tertiary > secondary > primary.[5][7] This increased stability, attributed to hyperconjugation and inductive effects from the alkyl groups, lowers the activation energy for the reaction, making the dehydration of tertiary alcohols faster and often requiring milder conditions.[3][7]
Q3: What is a carbocation rearrangement and why does it occur?
A carbocation rearrangement is the migration of a hydride ion (hydride shift) or an alkyl group (alkyl shift) from an adjacent carbon to the positively charged carbon.[5][7][8] This process occurs to form a more stable carbocation.[5][7][9] For instance, a less stable secondary carbocation can rearrange to a more stable tertiary carbocation if a hydrogen or alkyl group is available to shift from an adjacent carbon.[5][9][10] These rearrangements are common in reactions proceeding through an E1 mechanism and can lead to a mixture of alkene products, including ones not directly predicted from the initial alcohol structure.[5][7]
Q4: What is the difference between Zaitsev's rule and Hofmann's rule in the context of alcohol dehydration?
Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene.[5][11] This is the common outcome in many alcohol dehydration reactions. Hofmann's rule, conversely, predicts the formation of the less substituted alkene as the major product. This typically occurs when a bulky base is used, which preferentially abstracts a sterically less hindered proton.[11][12]
Q5: Are there "greener" alternatives to strong acids like sulfuric and phosphoric acid for alcohol dehydration?
Yes, greener alternatives are being explored to avoid the corrosive and hazardous nature of strong mineral acids. One such alternative is the use of solid acid catalysts like Montmorillonite KSF clay, which is non-toxic and reusable.[13] Other solid catalysts such as zeolites, alumina, and zirconia have also been investigated for their effectiveness in alcohol dehydration under milder conditions.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of unexpected alkene isomers | Carbocation rearrangement (hydride or alkyl shifts) to form a more stable intermediate.[5][7][8] | - Utilize a reaction that avoids a free carbocation intermediate, such as dehydration using phosphorus oxychloride (POCl₃) in pyridine or by converting the alcohol to a sulfonate ester (e.g., tosylate) followed by elimination with a non-nucleophilic base.[15] - Employ milder reaction conditions (lower temperature) which may favor the kinetic product over the thermodynamically more stable rearranged product. |
| Low alkene yield | - Incomplete reaction. - Reversible reaction: The alkene product is rehydrated back to the alcohol in the presence of water.[5] - Competing substitution (Sₙ1) reaction, especially with hydrohalic acids.[15] - For primary alcohols, the E2 reaction may be slow. | - Ensure the reaction temperature is appropriate for the alcohol substrate (tertiary < secondary < primary).[7] - Remove the alkene product as it forms through distillation to shift the equilibrium towards the products.[16] - Use non-nucleophilic acids like sulfuric or phosphoric acid to minimize substitution reactions.[15][17] - For primary alcohols, consider alternative methods like using a solid catalyst (e.g., heated aluminum oxide) to facilitate dehydration.[17] |
| Formation of an ether as the major product | The reaction temperature is too low, favoring intermolecular dehydration (ether formation) over intramolecular dehydration (alkene formation).[4] | Increase the reaction temperature. Higher temperatures favor the elimination reaction to form alkenes. |
| Polymerization of the alkene product | The acidic conditions can catalyze the polymerization of the newly formed alkene. | - Remove the alkene from the acidic environment as it forms via distillation. - Use a less acidic catalyst or milder reaction conditions if possible. |
| Charring and formation of black tar-like substances | Strong oxidizing acids, such as concentrated sulfuric acid, can oxidize the alcohol, leading to charring and the formation of byproducts like carbon dioxide and sulfur dioxide.[17] | - Use a non-oxidizing acid catalyst like phosphoric acid.[17] - Employ alternative dehydration methods that do not use strong, oxidizing acids. |
Data Presentation: Catalyst and Condition Effects on Alcohol Dehydration
| Alcohol | Catalyst/Reagent | Temperature (°C) | Major Alkene Product(s) | Key Observations/Yields | Reference |
| Ethanol | Concentrated H₂SO₄ | 170 | Ethene | Excess acid is used. Byproducts like CO₂ and SO₂ are formed. | [17] |
| Ethanol | Heated Aluminum Oxide | >350 | Ethene | A clean method for producing gaseous alkenes. | [17] |
| Cyclohexanol | Concentrated H₃PO₄ | ~160-170 | Cyclohexene | Phosphoric acid is preferred over sulfuric acid as it is less oxidizing and produces a cleaner reaction. | [17] |
| 2-Methylcyclohexanol | Montmorillonite KSF clay | - | 1-Methylcyclohexene (~67%), 3-Methylcyclohexene, Methylenecyclohexane | A greener, reusable catalyst alternative to strong acids. | [13] |
| 1-Butanol | Calcium-modified inorganic support | 340-400 | 1-Butene | High regioselectivity for the terminal alkene (>90%). | [18] |
| 1-Hexanol | Hf(IV) and Ti(IV) triflates | 140-180 | Hexenes | High conversion and alkene yields (>70%) at relatively low temperatures. | [14][19] |
Experimental Protocols
Protocol 1: Dehydration of Cyclohexanol using Phosphoric Acid
This protocol describes a common laboratory preparation of cyclohexene from cyclohexanol.
Materials:
-
Cyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride solution
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Set up a simple distillation apparatus.
-
In the distilling flask, combine 20 mL of cyclohexanol and 5 mL of 85% phosphoric acid. Add a few boiling chips.
-
Heat the mixture gently to distill the product. The temperature of the distilling vapor should be maintained below 100°C. Collect the distillate, which will be a mixture of cyclohexene and water.
-
Continue the distillation until only a few milliliters of residue remain in the distilling flask.
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated sodium chloride solution to remove the majority of any unreacted alcohol. Separate and discard the aqueous layer.
-
Wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas will be produced. Separate and discard the aqueous layer.[16][20]
-
Wash the organic layer again with saturated sodium chloride solution.
-
Transfer the crude cyclohexene to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes.
-
Decant the dried cyclohexene into a clean, pre-weighed flask to determine the yield.
Protocol 2: Dehydration of a Secondary Alcohol using POCl₃ and Pyridine
This method is useful for avoiding carbocation rearrangements.
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the secondary alcohol in pyridine and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with stirring. An exothermic reaction will occur. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice and diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 10% hydrochloric acid (to remove pyridine), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude alkene product.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
Caption: The E1 mechanism for alcohol dehydration.
Caption: The E2 mechanism for primary alcohol dehydration.
Caption: Troubleshooting workflow for alcohol dehydration.
References
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dehydration Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. beyondbenign.org [beyondbenign.org]
- 14. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. WO2015130451A1 - Regioselective dehydration of terminal alcohols - Google Patents [patents.google.com]
- 19. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
Technical Support Center: 1-(4-Chlorophenyl)-1-phenylethanol Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Byproduct Identification
Q1: What is the most common method for synthesizing this compound, and what are the expected byproducts?
A1: The most prevalent laboratory and industrial synthesis method is the Grignard reaction. This involves reacting 4-chloroacetophenone with phenylmagnesium bromide or, alternatively, acetophenone with 4-chlorophenylmagnesium bromide.[1][2] The primary byproducts of concern in this reaction include biphenyl, unreacted starting materials, and a dehydration product.[3][4]
Q2: I observe a yellowish, oily residue in my crude product. What is it likely to be?
A2: A yellowish residue is often indicative of biphenyl.[4] This byproduct forms from a coupling reaction between the phenylmagnesium bromide Grignard reagent and unreacted bromobenzene.[3][4] Its formation is particularly favored at higher reaction temperatures and high local concentrations of the aryl halide.[3]
Q3: My post-workup NMR shows a vinyl proton signal and a loss of the hydroxyl peak. What happened?
A3: This suggests the dehydration of the target tertiary alcohol, this compound, to form 1-(4-chlorophenyl)-1-phenylethene. This can occur during the acidic workup, especially if the conditions are too harsh (e.g., high acid concentration or temperature). Tertiary magnesium alkoxides with a β-hydrogen can be susceptible to dehydration during protic workup.[2]
Troubleshooting Reaction Conditions
Q4: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A4: Failure to initiate a Grignard reaction is almost always due to the presence of moisture or an oxide layer on the magnesium turnings.[3] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The magnesium turnings can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing them to expose a fresh surface.[3]
Q5: How can I minimize the formation of the biphenyl byproduct?
A5: To reduce biphenyl formation, control the rate of addition of bromobenzene to the magnesium turnings to maintain a low local concentration.[3] Additionally, maintain a gentle reflux temperature and avoid excessive heating.[3] Vigorous stirring is also crucial to ensure the bromobenzene reacts promptly with the magnesium surface.[3]
Q6: What is the optimal temperature for the addition of the ketone to the Grignard reagent?
A6: The addition of the ketone (e.g., 4-chloroacetophenone) to the Grignard reagent should be performed at a low temperature, typically 0 °C.[5][6] This helps to control the exothermic nature of the reaction and minimizes the formation of side products. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.[5][6]
Workup & Purification
Q7: What is the recommended procedure for quenching the Grignard reaction?
A7: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the reaction mixture in an ice bath.[5][6] This procedure protonates the alkoxide intermediate to form the desired alcohol and is generally milder than using strong acids, which can promote dehydration.
Q8: How can I effectively remove the biphenyl impurity during purification?
A8: Biphenyl can often be separated from the desired product through trituration or recrystallization.[4] After evaporating the solvent from the crude product, adding a non-polar solvent like petroleum ether can cause the desired alcohol to crystallize while the more soluble biphenyl remains in the solvent.[4] Alternatively, silica gel column chromatography is an effective purification method.[6]
Experimental Protocols & Data
Protocol 1: Grignard Synthesis of this compound
This protocol is adapted from established Grignard synthesis procedures for tertiary alcohols.[5][6]
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
Maintain a gentle reflux with stirring for approximately 2 hours until the magnesium is consumed. The solution should turn cloudy and greyish.
2. Reaction with 4-Chloroacetophenone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloroacetophenone (0.8 eq) in anhydrous THF dropwise to the Grignard reagent over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-18 hours.[5][6]
3. Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product as an oil.[6]
Data Summary: Factors Influencing Byproduct Formation
The following table summarizes key experimental parameters and their impact on the yield of the desired product and the formation of major byproducts.
| Parameter | Condition | Impact on Product Yield | Impact on Biphenyl Formation | Impact on Dehydration Product | Reference |
| Reaction Temperature | Low (0 °C) for ketone addition | Maximizes | Minimizes | No significant effect | [5] |
| High (> Room Temp) | Decreases | Increases | Increases risk during workup | [3] | |
| Reagent Addition | Slow, dropwise addition of aryl halide | Maximizes | Minimizes | No significant effect | [3] |
| Rapid addition of aryl halide | Decreases | Increases | No significant effect | [3] | |
| Workup Conditions | Saturated NH₄Cl (aq) | Maximizes | No significant effect | Minimizes | [5][6] |
| Dilute HCl or H₂SO₄ | Can decrease | No significant effect | Increases risk | [7] | |
| Solvent/Reagents | Anhydrous | Maximizes | No significant effect | No significant effect | [3] |
| Presence of water | Drastically decreases | No significant effect | No significant effect | [3] |
Visual Guides
Reaction Pathway and Byproduct Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound via a Grignard reaction and the formation of key byproducts.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
This workflow provides a logical guide to diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Scaling Up Biocatalytic Production of Enantiopure Alcohols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the biocatalytic production of enantiopure alcohols.
Troubleshooting Guides
This section addresses common issues encountered during the scaling up of biocatalytic reactions for producing enantiopure alcohols.
Issue 1: Low Conversion of Prochiral Ketone to Chiral Alcohol
Possible Causes and Solutions:
-
Sub-optimal Reaction Conditions: Temperature, pH, and buffer concentration can significantly impact enzyme activity.[1]
-
Solution: Systematically optimize reaction conditions. Determine the optimal temperature and pH for the specific ketoreductase (KRED) or alcohol dehydrogenase (ADH) being used. Ensure the buffer concentration is optimal for both enzyme activity and stability.[1]
-
-
Poor Substrate Solubility: Many ketone substrates have low solubility in aqueous media, limiting their availability to the enzyme.[2][3]
-
Solution: Employ a biphasic system or use co-solvents to enhance substrate solubility.[3] However, be cautious as organic co-solvents can sometimes inactivate the dehydrogenase.[4] A "slurry-to-slurry" approach, where both substrate and product are present as solids, can be effective for very poorly soluble compounds.[2]
-
-
Enzyme Inhibition: The enzyme may be inhibited by the substrate, product, or by-products.[5][6]
-
Solution: Substrate inhibition can sometimes be overcome by controlling the substrate feeding rate. Product inhibition may be mitigated by in-situ product removal.[3]
-
-
Insufficient Cofactor Regeneration: The reduction of ketones by KREDs and ADHs requires a nicotinamide cofactor (NADH or NADPH), which must be efficiently regenerated for the reaction to proceed.[7][8]
-
Mass Transfer Limitations: In immobilized enzyme systems, the rate of diffusion of the substrate to the enzyme's active site may be slower than the rate of the reaction, leading to decreased productivity.[10][11][12][13][14]
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)
Possible Causes and Solutions:
-
Sub-optimal Reaction Conditions: Temperature and pH can influence the stereoselectivity of the enzyme.[1]
-
Solution: Fine-tune the reaction temperature and pH. Sometimes, operating at non-optimal conditions for activity can lead to higher enantioselectivity.
-
-
Presence of Competing Enzymes: If using a whole-cell system, other endogenous enzymes may be present that produce the undesired enantiomer.[15]
-
Solution: Use a purified enzyme or an engineered microbial strain where competing enzyme activities have been eliminated.
-
-
Racemization of the Product: The chiral alcohol product may racemize under the reaction conditions.
-
Solution: Investigate the stability of the product under the reaction conditions. If racemization is observed, consider adjusting the pH or temperature, or reducing the reaction time.
-
Issue 3: Enzyme Instability and Deactivation
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Extremes of pH or temperature can denature the enzyme.[15]
-
Solution: Operate within the enzyme's optimal pH and temperature range for stability.
-
-
Presence of Denaturing Agents: Organic co-solvents or high concentrations of substrates/products can lead to enzyme deactivation.[4]
-
Solution: Screen for co-solvents that are compatible with the enzyme. Consider using immobilized enzymes, which can sometimes offer enhanced stability.[1]
-
-
Shear Stress: In stirred-tank reactors, high agitation rates can cause mechanical stress and deactivate the enzyme.
-
Solution: Optimize the agitation speed to ensure adequate mixing without causing excessive shear.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ketoreductase (KRED) for my specific ketone substrate?
A1: The selection of a suitable KRED is crucial for achieving high conversion and enantioselectivity. A common approach is to screen a panel of commercially available KREDs against the target ketone.[16] Many suppliers offer screening kits with a diverse range of enzymes. Look for enzymes that exhibit high activity and the desired stereopreference (either (R)- or (S)-selective).[17]
Q2: What are the advantages and disadvantages of using a whole-cell biocatalyst versus an isolated enzyme?
A2:
| Feature | Whole-Cell Biocatalyst | Isolated Enzyme |
| Cofactor Regeneration | Often has an endogenous system for cofactor regeneration, requiring only a simple carbon source like glucose.[15] | Requires an external cofactor regeneration system (e.g., a second enzyme and co-substrate).[3] |
| Enzyme Stability | The enzyme is in its natural cellular environment, which can offer protection and enhance stability.[18] | May be less stable, though stability can be improved through immobilization.[1] |
| Side Reactions | May contain other enzymes that can lead to by-product formation.[15] | Higher purity, leading to fewer side reactions and simpler downstream processing.[3] |
| Cost | Generally less expensive to prepare.[15] | Purification can be costly. |
| Mass Transfer | The cell membrane can present a barrier to substrate entry and product exit.[15] | No cell membrane barrier, potentially allowing for higher reaction rates. |
Q3: My cofactor regeneration system is not efficient. What can I do?
A3: An inefficient cofactor regeneration system is a common bottleneck.[3]
-
For substrate-coupled systems (e.g., isopropanol): Ensure a sufficient excess of the co-substrate is used to drive the equilibrium towards cofactor regeneration.[19] However, be aware that high concentrations of the co-substrate or the resulting by-product (e.g., acetone) can inhibit the primary enzyme.[3] In-situ removal of the by-product can improve efficiency.[3]
-
For enzyme-coupled systems (e.g., glucose dehydrogenase): Ensure the activity of the regeneration enzyme is not limiting. The pH and temperature optima of both enzymes should be compatible. Also, check for any inhibition of the regeneration enzyme by substrates or products of the main reaction.
Q4: What are the key considerations for downstream processing and purification of the enantiopure alcohol?
A4: Downstream processing can be challenging due to the dilute nature of fermentation broths and the presence of impurities.[20][21] Key steps often include:
-
Cell Removal: If using a whole-cell system, the first step is to separate the cells from the reaction mixture, typically by centrifugation or filtration.
-
Product Extraction: The chiral alcohol is usually extracted from the aqueous phase using an organic solvent.
-
Purification: The extracted product is then purified to remove unreacted substrate, by-products, and other impurities. This may involve techniques like distillation or chromatography.[7] The choice of downstream processing strategy will depend on the properties of the specific alcohol and the scale of the production.
Experimental Protocols
Protocol 1: General Procedure for Screening KREDs
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ketone substrate in a suitable organic solvent (e.g., DMSO or isopropanol).
-
Prepare a stock solution of the cofactor (NADH or NADPH) in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
If using an enzyme-coupled cofactor regeneration system, prepare a stock solution of the co-substrate (e.g., glucose).
-
-
Reaction Setup:
-
In a microtiter plate or small vials, add the buffer, cofactor solution, and co-substrate solution (if applicable).
-
Add the KRED enzyme (from a screening kit, either as a lyophilisate or a solution).
-
Initiate the reaction by adding the ketone substrate stock solution.
-
-
Reaction Conditions:
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking.
-
-
Quenching and Extraction:
-
After a set time (e.g., 24 hours), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortex.
-
-
Analysis:
-
Analyze the organic phase by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee).
-
Protocol 2: Whole-Cell Biotransformation
-
Cell Culture:
-
Inoculate a suitable growth medium with the microbial strain (e.g., E. coli expressing a KRED).
-
Grow the culture to a desired cell density (e.g., mid-exponential phase).
-
Induce the expression of the KRED if using an inducible promoter.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with buffer to remove residual media components.
-
Resuspend the cells in the reaction buffer to a specific cell concentration.
-
-
Biotransformation:
-
Add the ketone substrate to the cell suspension. A co-substrate for cofactor regeneration (e.g., glucose or sorbitol) is often included.[22]
-
Incubate the reaction under controlled conditions (temperature, pH, agitation).
-
-
Work-up and Analysis:
-
Separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent.
-
Analyze the organic extract by chiral GC or HPLC to determine conversion and ee.
-
Visualizations
Caption: General experimental workflow for biocatalytic ketone reduction.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- 1. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 13. Frontiers | Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers [frontiersin.org]
- 14. Mass-transfer limitations for immobilized enzyme-catalyzed kinetic resolution of racemate in a fixed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. research.tudelft.nl [research.tudelft.nl]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of HPLC and GC for the Determination of 1-(4-Chlorophenyl)-1-phenylethanol
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for accurate and reliable results. This guide provides a comprehensive comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative and qualitative analysis of 1-(4-Chlorophenyl)-1-phenylethanol, a tertiary alcohol of interest in pharmaceutical and chemical synthesis.
At a Glance: HPLC vs. GC for this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. The compound must be volatile and thermally stable. |
| Derivatization | Generally not necessary for this compound. | May not be strictly necessary, but could improve peak shape and thermal stability. |
| Typical Stationary Phase | C18 or other reversed-phase silica-based columns. For chiral separations, a chiral stationary phase (e.g., polysaccharide-based) is used. | Polysiloxane-based columns of varying polarity (e.g., 5% phenyl polysiloxane). |
| Mobile/Carrier Phase | Solvent mixture (e.g., acetonitrile and water). | Inert gas (e.g., Helium, Nitrogen). |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 25-40°C).[1] | High temperatures are required for the injector and column (e.g., 250-300°C).[1] |
| Detection | UV-Vis (diode array detector), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can be very sensitive, reaching pg to ng levels, especially with an FID for organic compounds. |
| Precision (%RSD) | Generally high, with %RSD values typically below 2%. | Good, with %RSD values often below 5%. |
| Linearity (R²) | Excellent, typically > 0.999. | Very good, typically > 0.995. |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis.[1][2] Its primary advantage lies in its applicability to a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][3] For the analysis of this compound, HPLC offers a robust and reliable method without the need for derivatization. The separation is based on the compound's polarity and its interaction with the stationary and mobile phases. Furthermore, HPLC is the method of choice for chiral separations, which is crucial if the enantiomeric purity of this compound needs to be determined.[3]
Gas Chromatography (GC), on the other hand, is a powerful technique for the separation of volatile and thermally stable compounds.[4] Given that this compound is a tertiary alcohol, its thermal stability at the high temperatures required for GC analysis needs to be considered to avoid potential degradation in the injector port. While GC can offer high resolution and sensitivity, particularly with a Flame Ionization Detector (FID), the necessity of volatilizing the sample is a key consideration. GC is often coupled with Mass Spectrometry (GC-MS), which can provide valuable structural information for identification purposes.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method for the closely related compound 1-(4-Chlorophenyl)ethanol and is expected to provide good results for this compound with minor optimization.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
The following is a proposed GC method suitable for the analysis of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: Increase to 280 °C at a rate of 15 °C/min
-
Hold: Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.
Visualization of Analytical Workflows
Decision-Making Framework
The choice between HPLC and GC for the analysis of this compound depends on several factors. The following diagram illustrates a logical approach to selecting the most suitable technique.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be successfully employed for the analysis of this compound.
HPLC is the recommended primary technique , especially in a pharmaceutical setting, due to its versatility, robustness, and its ability to analyze the compound without concerns of thermal degradation. It is the definitive choice when chiral separation is required.
GC is a valuable alternative , particularly for impurity profiling where volatile contaminants are of interest. Its high resolution and the sensitivity of detectors like the FID make it an excellent tool for detecting and quantifying trace volatile impurities.
Ultimately, the choice of method will depend on the specific analytical goals, the available instrumentation, and the nature of the sample matrix. For comprehensive characterization, the use of both techniques can provide complementary information.
References
A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic vs. Chemocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. The choice between biocatalytic and chemocatalytic methods for this transformation is a crucial decision, with each approach offering a distinct set of advantages and disadvantages. This guide provides an objective comparison of these two powerful synthetic strategies, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Biocatalysis vs. Chemocatalysis for Chiral Alcohol Synthesis
| Metric | Biocatalytic Synthesis | Chemocatalytic Synthesis | Key Considerations |
| Enantiomeric Excess (ee%) | Often >99% | Typically high, can reach >99% | Both methods can achieve excellent enantioselectivity, though biocatalysis often exhibits superior selectivity without extensive optimization. |
| Yield (%) | Generally high, often >90-95% | Can be very high, frequently >95% | Both methods are capable of producing high yields. |
| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH) | Often requires elevated temperatures and pressures | Biocatalysis operates under significantly milder and safer conditions. |
| Solvents | Primarily aqueous media | Often requires organic solvents | Biocatalysis is generally considered a "greener" alternative due to its use of water as a solvent. |
| Catalyst | Enzymes (e.g., Ketoreductases) | Transition metal complexes (e.g., Ru-BINAP) | Biocatalysts are biodegradable but can be sensitive to reaction conditions. Chemocatalysts can be robust but may require removal from the final product. |
| Space-Time Yield (STY) | Can be high, e.g., 460.7 g L⁻¹ d⁻¹ for some systems[1] | Can be very high, but specific comparative data is less common. | STY is a critical parameter for industrial applications, and both methods can be optimized for high productivity. |
| Turnover Number (TON) | Can be very high, but varies widely with enzyme and conditions. | High TONs are a hallmark of efficient chemocatalysts. | TON reflects the total number of substrate molecules converted per molecule of catalyst. |
| Turnover Frequency (TOF) | Dependent on enzyme kinetics. | Often high, indicating a fast reaction rate.[2] | TOF measures the catalytic rate per unit of time. |
Delving Deeper: A Head-to-Head Comparison
The asymmetric reduction of a prochiral ketone to a chiral alcohol is a fundamental transformation where both biocatalysis and chemocatalysis have demonstrated remarkable success. Here, we explore the nuances of each approach.
Biocatalytic Synthesis: The Power of Nature's Catalysts
Biocatalysis utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the stereoselective reduction of ketones. These enzymatic reactions are renowned for their exceptional selectivity and operation under mild, environmentally benign conditions.[3][4]
Advantages:
-
Exceptional Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity, frequently leading to enantiomeric excesses greater than 99%.[5]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, reducing energy consumption and enhancing safety.
-
Green Chemistry: The use of water as a solvent and biodegradable catalysts aligns well with the principles of green chemistry.
-
Reduced Byproducts: The high selectivity of enzymes often minimizes the formation of unwanted byproducts, simplifying purification processes.
Disadvantages:
-
Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents, which may limit their operational window.
-
Cofactor Dependence: Many ketoreductases require a stoichiometric amount of a cofactor, typically NADPH or NADH, which necessitates an efficient in-situ regeneration system.
-
Substrate Scope: While the substrate scope of biocatalysts is continually expanding through enzyme engineering, some substrates may not be readily accepted by naturally occurring enzymes.
Chemocatalytic Synthesis: Precision with Transition Metals
Chemocatalysis, particularly asymmetric hydrogenation, employs chiral transition metal complexes to achieve enantioselective reduction. Catalysts based on ruthenium, rhodium, and iridium, paired with chiral ligands like BINAP, are widely used and have been extensively studied.
Advantages:
-
Broad Substrate Scope: A wide variety of ketones can be effectively reduced with high enantioselectivity using a range of well-established catalysts.
-
High Turnover Numbers: Chemocatalysts can be highly efficient, achieving high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale production.[2]
-
Robustness: Metal catalysts are often more tolerant of a wider range of temperatures, pressures, and solvents compared to enzymes.
Disadvantages:
-
Harsher Reaction Conditions: Asymmetric hydrogenation often requires elevated pressures of hydrogen gas and may involve the use of organic solvents and strong bases.
-
Metal Contamination: The final product may contain trace amounts of the metal catalyst, which must be removed, particularly for pharmaceutical applications.
-
Ligand Synthesis: The synthesis of chiral ligands can be complex and expensive.
Visualizing the Workflow
To better understand the practical application of these methodologies, the following diagrams illustrate the general experimental workflows for both biocatalytic and chemocatalytic ketone reduction.
Caption: General experimental workflow for biocatalytic ketone reduction.
Caption: General experimental workflow for chemocatalytic asymmetric hydrogenation.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the asymmetric reduction of acetophenone to (S)-1-phenylethanol using both a biocatalyst and a chemocatalyst.
Biocatalytic Reduction of Acetophenone using a Ketoreductase
This protocol is a representative example and may require optimization for specific enzymes and substrates.
Materials:
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Acetophenone
-
Isopropanol (co-solvent)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction buffer containing potassium phosphate, D-glucose, and NADP⁺.
-
Enzyme Addition: Add the glucose dehydrogenase and the ketoreductase to the buffer solution and gently mix.
-
Substrate Addition: Add a solution of acetophenone in isopropanol to the reaction mixture. The final concentration of isopropanol is typically kept low (e.g., 5-10% v/v) to maintain enzyme stability.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 24 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction and extract the product with ethyl acetate.
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the yield and enantiomeric excess of the resulting (S)-1-phenylethanol by chiral GC or HPLC.
Chemocatalytic Asymmetric Hydrogenation of Acetophenone using a Ru-BINAP Catalyst
This protocol is a representative example and should be performed under an inert atmosphere by personnel trained in handling air-sensitive reagents.
Materials:
-
[RuCl₂((R)-BINAP)]₂ or a similar ruthenium precursor
-
(R,R)-DPEN (1,2-diphenylethylenediamine) or another suitable chiral diamine
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous isopropanol
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Anhydrous solvents for workup (e.g., diethyl ether)
-
Silica gel for chromatography
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and the chiral diamine in anhydrous isopropanol. Stir the mixture at room temperature for a specified time to allow for complex formation.
-
Reaction Setup: In a separate Schlenk flask under an inert atmosphere, dissolve acetophenone in anhydrous isopropanol.
-
Catalyst and Base Addition: Add the prepared catalyst solution to the acetophenone solution. Then, add a solution of potassium tert-butoxide in isopropanol to the reaction mixture.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm). Stir the reaction at a controlled temperature (e.g., 30-80 °C) for a specified time (e.g., 4-24 hours).
-
Workup: After cooling to room temperature, carefully release the hydrogen pressure. Quench the reaction and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash chromatography on silica gel. Analyze the yield and enantiomeric excess of the resulting (S)-1-phenylethanol by chiral GC or HPLC.
Conclusion
Both biocatalytic and chemocatalytic methods offer powerful and effective routes to chiral alcohols. The optimal choice depends on the specific requirements of the synthesis, including the desired scale, the nature of the substrate, cost considerations, and the importance of green chemistry principles. Biocatalysis is often favored for its exceptional selectivity, mild reaction conditions, and environmental compatibility. In contrast, chemocatalysis provides a robust and versatile platform with a broad substrate scope and the potential for very high turnover numbers. As both fields continue to advance, a thorough understanding of their respective strengths and weaknesses will enable researchers to make informed decisions and develop more efficient and sustainable synthetic strategies.
References
A Comparative Guide to the Reactivity of 1-(4-Chlorophenyl)-1-phenylethanol and 1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(4-Chlorophenyl)-1-phenylethanol and 1-phenylethanol. The introduction of a chloro-substituent on the phenyl ring significantly influences the electronic properties of the molecule, leading to notable differences in reaction rates and outcomes. This document summarizes key reactivity trends supported by experimental data and provides detailed experimental protocols for the cited studies.
Chemical Structures
| Compound | Structure |
| 1-phenylethanol | |
| This compound |
|
Core Reactivity Comparison
The primary difference in reactivity between this compound and 1-phenylethanol stems from the electronic effect of the para-chloro substituent. The chlorine atom is an electron-withdrawing group due to its inductive effect, which decreases the electron density of the aromatic ring. This electronic perturbation has a profound impact on reactions that proceed through carbocation intermediates, such as acid-catalyzed dehydration and solvolysis, as well as on oxidation reactions.
In general, 1-phenylethanol is more reactive than this compound in reactions where a positive charge develops at the benzylic position in the transition state.
Comparative Experimental Data
The following table summarizes available quantitative data from a study on the deracemization of various substituted 1-phenylethanols, which involves an oxidation step.
| Compound | Product Yield (%) | Reference |
| 1-phenylethanol | 96 | [1] |
| This compound | 93 | [1] |
Note: The yields reported are for the overall deracemization process, which includes an oxidation step followed by an enzymatic reduction. However, it provides a relevant comparison of the amenability of these substrates to chemical transformation under the studied conditions.
Key Reaction Comparisons
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of 1-phenylethanol and its derivatives proceeds through an E1 mechanism, involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is the rate-determining factor.
-
1-phenylethanol : The phenyl group stabilizes the positive charge of the carbocation through resonance.
-
This compound : The electron-withdrawing chloro group destabilizes the benzylic carbocation, making its formation less favorable.
Consequently, 1-phenylethanol undergoes dehydration at a faster rate and often with higher yields of the corresponding styrene compared to this compound.[2] For instance, in a copper-catalyzed dehydration reaction, the yield of 4-chlorostyrene from 1-(4-chlorophenyl)ethanol was considerably lower (45% NMR yield) compared to the styrene yield from 1-phenylethanol, with the formation of α-methylbenzyl ethers becoming the major products for the chloro-substituted compound.[2]
Caption: Comparative dehydration pathways of the two alcohols.
Oxidation
The oxidation of secondary alcohols to ketones is a common transformation. The reactivity in these reactions is also influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the rate of oxidation.
A study on the electrochemical oxidation of substituted secondary alcohols showed that 1-phenylethanol could be converted to acetophenone with a 95% yield.[3] While direct kinetic data for the chloro-substituted analogue under the same conditions was not provided in this specific study, the general trend observed for substituted phenols suggests that electron-withdrawing groups lead to lower reaction rates in oxidation reactions.[4] Another study on the deracemization of a series of substituted 1-phenylethanols, which involves an oxidation step, reported a high yield (93%) for the chloro-substituted compound, indicating its viability as a substrate for oxidation, albeit potentially at a slower rate than the unsubstituted counterpart.[1]
Caption: Generalized workflow for the oxidation of secondary alcohols.
Experimental Protocols
Dehydration of Substituted 1-Phenylethanols[5]
-
Kinetic Study Setup : To a clean, dry J-Young NMR tube containing 1 mol % of the copper catalyst [Cu(mesoFOX-L1)(MeCN)][OTf]2 (2.9 mg, 0.0041 mmol) and 0.7 mL of toluene-d8, 0.05 mL (0.414 mmol) of the respective substituted 1-phenylethanol was added under a nitrogen atmosphere in a glovebag.
-
Reaction Conditions : The sealed NMR tube was heated in an aluminum heating block at 120 °C.
-
Monitoring : 1H NMR spectra were recorded at various time points to monitor the progress of the reaction.
Electrochemical Oxidation of Substituted Secondary Alcohols[3]
-
Reaction Setup : The electrochemical oxidation was carried out in a biphasic medium using platinum electrodes. Potassium iodate was employed as a mediator with concentrated sulfuric acid.
-
Reaction Conditions : The reaction was performed at room temperature with a charge density of 5 F/mol.
-
Product Analysis : The resulting aromatic ketones were characterized by UV, FTIR, 1H-NMR, and 13C-NMR spectroscopy. The percentage yield of the product was calculated using HPLC.
Deracemization of Substituted 1-Phenylethanols[1]
-
Oxidation Step : Racemic 1-phenylethanol or its substituted derivative was oxidized in the presence of a manganese oxidant for 24 hours at room temperature in methylene chloride.
-
Enzymatic Reduction : The resulting acetophenone derivative was then subjected to asymmetric reduction using an alcohol dehydrogenase from Lactobacillus kefir (LK-ADH).
-
Yield Determination : The yield of the final product was determined by 1H-NMR spectroscopy.
Conclusion
The presence of a para-chloro substituent in this compound significantly reduces its reactivity in reactions proceeding through a carbocation intermediate, such as acid-catalyzed dehydration, when compared to the unsubstituted 1-phenylethanol. This is due to the electron-withdrawing inductive effect of the chlorine atom, which destabilizes the positively charged intermediate. Similarly, in oxidation reactions, the electron-withdrawing nature of the chloro group is expected to decrease the reaction rate. Researchers and professionals in drug development should consider these reactivity differences when designing synthetic routes and predicting reaction outcomes involving these and structurally related compounds.
References
A Comparative Guide to Analytical Methods for 1-(4-Chlorophenyl)-1-phenylethanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 1-(4-Chlorophenyl)-1-phenylethanol, a known impurity in the pharmaceutical manufacturing of Clemastine Fumarate, where it is designated as "Impurity C". The validation of analytical methods is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document outlines the key performance characteristics of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provides representative experimental protocols for the quantification of this specific analyte.
The Importance of Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method is reliable, reproducible, and accurate for the quantification of a specific analyte in a given matrix. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include the evaluation of parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Comparison of Analytical Methods
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of typical validation parameters for both methods.
Table 1: Comparison of HPLC and GC Method Validation Parameters for this compound Quantification
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (Range) | 0.5 - 10 µg/mL (R² > 0.999) | 0.1 - 5 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.06 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | Demonstrated through forced degradation studies | Demonstrated by mass spectral data (GC-MS) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for the quantification of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a stability-indicating assay for Clemastine Fumarate and its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C8 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1 M Ammonium Acetate buffer (pH 6.5) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Prepare a standard solution of this compound reference standard in the mobile phase at a concentration of 1 µg/mL.
-
Filter all solutions through a 0.45 µm nylon filter before injection.
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound ranging from 0.5 to 10 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Spike a placebo sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the standard solution on different days, with different analysts and/or on different instruments.
-
-
Specificity: Perform forced degradation studies on the sample by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is considered specific if the peak of this compound is well-resolved from any degradation products.
Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature (FID): 300°C
-
Injection Volume: 1 µL (splitless)
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or methanol to a final concentration of approximately 100 µg/mL.
-
Prepare a standard solution of this compound reference standard in the same solvent at a concentration of 1 µg/mL.
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound ranging from 0.1 to 5 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Spike a placebo sample with known amounts of this compound at three different concentration levels. Calculate the percentage recovery.
-
Precision: Perform repeatability and intermediate precision studies as described for the HPLC method.
-
Specificity: If using a mass spectrometer, specificity is demonstrated by the unique mass spectrum of this compound. If using an FID, specificity should be confirmed by analyzing a placebo sample and ensuring no interfering peaks are present at the retention time of the analyte.
Visualizing the Validation Workflow
A clear understanding of the analytical method validation process is essential. The following diagram illustrates the logical workflow of the validation process.
Caption: Workflow for the validation of an analytical method.
Conclusion
Both HPLC and GC are suitable techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC is a robust and widely used technique for the analysis of pharmaceutical impurities and offers excellent reproducibility. GC, particularly when coupled with a mass spectrometer, provides high sensitivity and specificity, making it an ideal choice for trace-level impurity analysis. Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the analytical results.
A Comparative Guide to Grignard Reactions and Sodium Borohydride Reductions for Carbonyl Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the transformation of carbonyl compounds into alcohols is a fundamental and frequently employed process. Two stalwart methods for achieving this are the Grignard reaction and reduction with sodium borohydride (NaBH₄). While both reactions target the carbonyl group, they differ fundamentally in their mechanistic pathways, substrate scope, and the nature of the final product. This guide provides an objective comparison of these two indispensable synthetic tools, supported by experimental data and detailed protocols to inform strategic decisions in research and development.
At a Glance: Key Differences
| Feature | Grignard Reaction | Sodium Borohydride Reduction |
| Reagent Type | Organomagnesium halide (nucleophilic carbon) | Hydride-donating agent (nucleophilic hydrogen) |
| Primary Function | Forms a new carbon-carbon bond | Reduces a carbonyl to a hydroxyl group |
| Product from Aldehyde | Secondary or tertiary alcohol | Primary alcohol |
| Product from Ketone | Tertiary alcohol | Secondary alcohol |
| Reaction Conditions | Strictly anhydrous (aprotic solvents like ether, THF) | Protic solvents (e.g., methanol, ethanol) can be used |
| Functional Group Compatibility | Intolerant of acidic protons (e.g., -OH, -COOH, -NH₂, terminal alkynes) and some electrophilic groups | Tolerant of a wider range of functional groups (e.g., esters, amides, nitriles) |
Performance Comparison: A Data-Driven Overview
The choice between a Grignard reaction and a sodium borohydride reduction often hinges on the desired final product and the functional groups present in the starting material. The following tables summarize quantitative data from representative experiments to highlight the performance of each method.
Table 1: Synthesis of 1-Phenylethanol from Acetophenone
| Parameter | Sodium Borohydride Reduction |
| Starting Material | Acetophenone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | 95% Ethanol or Methanol |
| Reaction Time | 15-30 minutes at room temperature |
| Typical Yield | High, often >90%[1] |
| Product | 1-Phenylethanol |
Table 2: Synthesis of a Tertiary Alcohol (2-Phenyl-2-propanol)
| Parameter | Grignard Reaction |
| Starting Material | Acetophenone |
| Reagent | Methylmagnesium Bromide (CH₃MgBr) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Time | Typically 1-2 hours at room temperature after addition |
| Reported Yield | ~90%[2] |
| Product | 2-Phenyl-2-propanol |
Table 3: Reduction of Benzophenone
| Parameter | Sodium Borohydride Reduction |
| Starting Material | Benzophenone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Conditions | Reflux for 1 hour |
| Reported Yield | 95%[3] |
| Product | Benzhydrol |
Mechanistic Pathways and Experimental Workflows
The fundamental difference between these two reactions lies in the nucleophile that attacks the electrophilic carbonyl carbon. In a Grignard reaction, this is a carbanion, leading to the formation of a new C-C bond. In a sodium borohydride reduction, a hydride ion is the nucleophile, resulting in the formation of a C-H bond.
Grignard Reaction Mechanism
The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a potent nucleophile. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by protonation of the resulting alkoxide in an aqueous workup.
Caption: Mechanism of the Grignard Reaction.
Sodium Borohydride Reduction Mechanism
Sodium borohydride serves as a source of hydride ions (H⁻). The reaction involves the transfer of a hydride to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent or during workup.
Caption: Mechanism of Sodium Borohydride Reduction.
Comparative Experimental Workflow
The operational differences between the two reactions are significant, particularly concerning the need for anhydrous conditions in Grignard reactions.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Grignard Synthesis of 2-Phenyl-2-propanol from Acetophenone
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Methyl iodide
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve acetophenone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetophenone solution dropwise to the stirred Grignard reagent.
-
Reaction Completion and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.[4] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.
Protocol 2: Sodium Borohydride Reduction of Acetophenone to 1-Phenylethanol
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 g, 8.32 mmol) in methanol (15 mL). Cool the solution in an ice bath with stirring.[1]
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.32 g, 8.46 mmol) in small portions to the cooled solution.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[1]
-
Workup: Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.
-
Extraction and Purification: Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-phenylethanol. The product can be further purified by distillation or chromatography if necessary.
Conclusion
The Grignard reaction and sodium borohydride reduction are both powerful methods for the synthesis of alcohols from carbonyl compounds, each with a distinct and valuable role in the synthetic chemist's toolkit. The Grignard reaction is unparalleled for its ability to form new carbon-carbon bonds, enabling the construction of complex carbon skeletons. Its primary limitation is its intolerance to acidic protons and the stringent need for anhydrous conditions.
Conversely, sodium borohydride is a mild and selective reducing agent that efficiently converts aldehydes and ketones to their corresponding alcohols with excellent functional group tolerance.[5] It is generally easier to handle and does not require strictly anhydrous conditions, making it a more convenient choice for simple reductions.
The selection between these two methods should be guided by the specific synthetic goal: the Grignard reaction for carbon chain extension and the formation of more substituted alcohols, and sodium borohydride reduction for the straightforward and chemoselective reduction of carbonyls to alcohols. A thorough understanding of their respective mechanisms, substrate scopes, and experimental requirements is paramount for successful and efficient synthesis in research and drug development.
References
A Comparative Guide to Enantioselectivity: Asymmetric Hydrogenation vs. Biocatalytic Reduction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral molecules, particularly alcohols, serve as crucial building blocks for a vast array of pharmaceuticals and bioactive compounds. Two of the most powerful strategies for achieving high enantioselectivity in the reduction of prochiral ketones to chiral alcohols are asymmetric hydrogenation and biocatalytic reduction. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and logical workflow diagrams to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Performance Metrics
The choice between asymmetric hydrogenation and biocatalytic reduction often hinges on a variety of factors including enantioselectivity, catalyst/enzyme efficiency, substrate scope, and operational conditions. The following table summarizes key quantitative data for the reduction of a model substrate, acetophenone, to phenylethanol, illustrating the typical performance of each method.
| Performance Metric | Asymmetric Hydrogenation (Ru-based catalyst) | Biocatalytic Reduction (Whole Cell - Acetobacter pasteurianus) | Biocatalytic Reduction (Isolated Enzyme - Ketoreductase) |
| Enantiomeric Excess (ee%) | >99%[1] | >99.9%[2][3] | >99%[4] |
| Turnover Number (TON) | Up to 2,000,000[5] | Not typically reported for whole cells | Up to 10,000 |
| Turnover Frequency (TOF) (h⁻¹) | Up to 400,000[5] | Not typically reported for whole cells | Variable, generally lower than metal catalysts |
| Substrate Concentration | High (can exceed 1 M) | Typically lower (e.g., 40 mM)[2][3] | Moderate (e.g., 50-100 mM) |
| Reaction Conditions | High pressure (H₂ gas), organic solvents, often elevated temperatures | Aqueous media, ambient temperature and pressure[6][7] | Aqueous buffer, mild temperature |
| Catalyst/Enzyme Loading | Low (S/C ratios of 1,000-100,000)[8] | High cell density (e.g., 25 mg/mL)[2][3] | Low enzyme loading |
| Cofactor Requirement | None | In-situ regeneration[6][7] | External cofactor regeneration system required[9] |
Delving Deeper: A Comparative Analysis
| Feature | Asymmetric Hydrogenation | Biocatalytic Reduction |
| Mechanism | Utilizes transition metal catalysts (e.g., Ru, Rh, Ir) with chiral ligands to stereoselectively deliver hydrogen gas to a prochiral substrate.[10] | Employs enzymes (ketoreductases/alcohol dehydrogenases) from microorganisms or plants to reduce a substrate with high stereospecificity. Can use whole cells or isolated enzymes.[6][7] |
| Advantages | - High TON and TOF, leading to high productivity.[5]- Broad substrate scope, including unfunctionalized olefins.[10]- Well-established and predictable for many substrate classes.[8]- Amenable to a wide range of organic solvents. | - Extremely high enantioselectivity, often >99% ee.[2][3]- Environmentally benign ("green") chemistry, operating in aqueous media under mild conditions.[6][7]- High chemo- and regioselectivity.- Whole-cell systems have built-in cofactor regeneration.[6][7] |
| Disadvantages | - Requires high-pressure hydrogen gas, posing safety concerns.- Catalysts are often based on expensive and toxic heavy metals.- Ligand synthesis can be complex and costly.- Catalyst screening is often required to find the optimal ligand for a new substrate. | - Lower substrate loading and volumetric productivity compared to chemical catalysis.[11]- Substrate and product inhibition can be an issue.- Substrate scope can be limited by the enzyme's active site.- Isolated enzymes require an external cofactor regeneration system.[9] |
| Industrial Applicability | Widely used in industry for the large-scale synthesis of pharmaceuticals and fine chemicals.[8][11] | Increasingly adopted in industrial processes, particularly for the synthesis of chiral alcohols where high enantiopurity is critical.[11][12] |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the enantioselective reduction of a prochiral ketone using both asymmetric hydrogenation and biocatalytic methods.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
This protocol describes a typical procedure for the ruthenium-catalyzed asymmetric hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with [RuCl₂(p-cymene)]₂ (e.g., 0.005 mol%) and (R,R)-TsDPEN (e.g., 0.01 mol%).
-
Anhydrous isopropanol is added, and the mixture is stirred for 30 minutes to form the pre-catalyst.
-
Acetophenone (1 equivalent) and a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 M, 2 mol%) are added.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged several times with hydrogen gas.
-
The pressure is set to the desired value (e.g., 10-50 atm H₂), and the reaction is heated to the desired temperature (e.g., 30-50 °C).
-
The reaction is stirred vigorously for the specified time (e.g., 2-24 hours).
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess.
Protocol 2: Biocatalytic Reduction of a Prochiral Ketone using Whole Cells
This protocol outlines a general procedure for the whole-cell bioreduction of a prochiral ketone using a microorganism like Acetobacter pasteurianus.[2][3]
Materials:
-
Culture of Acetobacter pasteurianus
-
Growth medium (e.g., yeast extract, peptone, glucose)
-
Prochiral ketone substrate (e.g., 2-octanone)
-
Co-substrate for cofactor regeneration (e.g., isopropanol or glucose)[6]
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cell Culture: Acetobacter pasteurianus is cultured in a suitable growth medium in a shaking incubator until it reaches the desired cell density.
-
Cell Harvesting: The cells are harvested by centrifugation and washed with buffer to obtain a wet cell paste.
-
Bioreduction: In a flask, the wet cells (e.g., 25 mg/mL) are suspended in the buffer solution containing the co-substrate (e.g., 500 mM isopropanol).[2][3]
-
The prochiral ketone substrate (e.g., 40 mM 2-octanone) is added to the cell suspension.[2][3]
-
The reaction mixture is incubated in a shaking incubator at a controlled temperature (e.g., 35 °C) and shaking speed (e.g., 120 rpm).[2][3]
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.
-
The product is analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess.
Protocol 3: Biocatalytic Reduction of a Prochiral Ketone using an Isolated Enzyme
This protocol describes a typical setup for the reduction of a prochiral ketone using an isolated ketoreductase (KRED) with a cofactor regeneration system.
Materials:
-
Isolated ketoreductase (KRED)
-
Prochiral ketone substrate
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system:
-
Glucose dehydrogenase (GDH)
-
Glucose
-
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Magnetic stirrer and temperature-controlled water bath
Procedure:
-
In a reaction vessel, the buffer solution is prepared.
-
Glucose, NADP⁺, and glucose dehydrogenase are added to the buffer and stirred until dissolved.
-
The ketoreductase is added to the mixture.
-
The prochiral ketone substrate is added to initiate the reaction.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C).
-
The reaction progress is monitored by analyzing aliquots by GC or HPLC.
-
Work-up: Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent. The organic phase is then dried and concentrated.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Visualizing the Workflow: From Screening to Synthesis
The selection and optimization of a catalyst or enzyme is a critical step in developing a successful enantioselective reduction. The following diagrams, generated using Graphviz, illustrate the typical workflows for both asymmetric hydrogenation and biocatalytic reduction.
Decision-Making Framework
Choosing between asymmetric hydrogenation and biocatalytic reduction requires a careful evaluation of the specific project requirements. The following logical diagram outlines key considerations to guide this decision.
Conclusion
Both asymmetric hydrogenation and biocatalytic reduction are mature and powerful technologies for the synthesis of chiral alcohols. Asymmetric hydrogenation offers high productivity and a broad substrate scope, making it a workhorse in the chemical industry. Biocatalytic reduction, on the other hand, provides exceptional enantioselectivity under mild, environmentally friendly conditions and is rapidly gaining traction for industrial applications. The optimal choice depends on a careful consideration of the substrate, desired scale, process constraints, and overall project goals. By leveraging the strengths of each approach, researchers and drug development professionals can efficiently and effectively access the chiral building blocks essential for innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol: Efficacy of Catalytic and Stoichiometric Methods
For researchers and professionals in drug development and the fine chemical industry, the synthesis of chiral tertiary alcohols such as 1-(4-Chlorophenyl)-1-phenylethanol is a critical step in the development of new molecular entities. The choice of synthetic methodology can significantly impact yield, enantioselectivity, and overall process efficiency. This guide provides an objective comparison of two primary approaches for the synthesis of this compound: the classical Grignard reaction for racemic synthesis and a highly efficient biocatalytic method for the asymmetric synthesis of the (S)-enantiomer.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for the synthesis of this compound via a stoichiometric Grignard reaction and a modern biocatalytic approach.
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Key Features |
| Grignard Reaction | Phenylmagnesium Bromide | 4'-Chloroacetophenone | Racemic this compound | Not specified in literature | 0% (racemic) | A classic, straightforward method for C-C bond formation; produces a racemic mixture and requires strictly anhydrous conditions. |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-1-(4-Chlorophenyl)-1-phenylethanol | >97% | >99% | Environmentally friendly, highly enantioselective, and operates under mild conditions.[1] |
Experimental Protocols
Detailed methodologies for the Grignard synthesis and the biocatalytic reduction are provided below to allow for replication and adaptation in a laboratory setting.
Grignard Synthesis of Racemic this compound
This protocol describes a standard Grignard reaction to produce the racemic tertiary alcohol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4'-Chloroacetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle warming, and the rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of phenylmagnesium bromide.
-
Reaction with Ketone: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 4'-chloroacetophenone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by column chromatography or recrystallization.
Biocatalytic Synthesis of (S)-1-(4-Chlorophenyl)-1-phenylethanol
This protocol outlines the whole-cell biocatalytic reduction of (4-chlorophenyl)(phenyl)methanone to produce the (S)-enantiomer of the target alcohol with high yield and enantioselectivity.[1]
Materials:
-
Lactobacillus paracasei BD101 cells
-
(4-chlorophenyl)(phenyl)methanone (substrate)
-
Phosphate buffer (pH 5.85)
-
Glucose (as co-substrate for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Cell Culture and Preparation: Cultivate Lactobacillus paracasei BD101 in a suitable growth medium. Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Reaction Setup: In a reaction vessel, suspend the Lactobacillus paracasei BD101 cells in the phosphate buffer (pH 5.85). Add glucose as a co-substrate.
-
Substrate Addition: Add the substrate, (4-chlorophenyl)(phenyl)methanone, to the cell suspension.
-
Reaction Conditions: Incubate the reaction mixture at 37°C with an agitation speed of 120 rpm for 71 hours.[1]
-
Work-up and Purification: After the reaction is complete, extract the mixture with ethyl acetate. Combine the organic layers and dry them over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel. The yield and enantiomeric excess are determined by chiral HPLC or GC analysis.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, applicable to both the Grignard and biocatalytic methods with appropriate modifications in the reaction step.
Caption: General workflow for the synthesis of this compound.
References
A Comparative Guide to Structural Analogs of 1-(4-Chlorophenyl)-1-phenylethanol in Antifungal Drug Design
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the continuous development of novel antifungal agents. The 1-(4-chlorophenyl)-1-phenylethanol scaffold has served as a crucial building block in the design of various bioactive molecules, particularly within the class of azole antifungals. This guide provides a comparative analysis of structural analogs of this compound, focusing on their antifungal potency. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of more effective therapeutic agents.
Introduction to this compound Analogs
This compound derivatives, particularly those incorporating a 1,2,4-triazole moiety, are a well-established class of antifungal agents. Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By disrupting this pathway, these compounds impede fungal growth and proliferation.
This guide will explore the structure-activity relationships (SAR) of this class of compounds, presenting quantitative data on their antifungal activity and detailing the experimental protocols used to ascertain their efficacy.
Comparative Antifungal Activity
The antifungal efficacy of a series of 1-(phenyl/4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives has been evaluated against various fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of in vitro antifungal activity. The following table summarizes the MIC values for a selection of these analogs against a panel of pathogenic fungi.
| Compound ID | R Group (Ester Moiety) | Antifungal Activity (MIC in µg/mL) |
| 1a | -COCH₃ | >100 (C. albicans, C. krusei, C. parapsilosis) |
| 1b | -COC₂H₅ | >100 (C. albicans, C. krusei, C. parapsilosis) |
| 1c | -CO(CH₂)₂CH₃ | 6.25 (C. albicans), 12.5 (C. krusei), 25 (C. parapsilosis) |
| 1d | -COCH(CH₃)₂ | 12.5 (C. albicans), 25 (C. krusei), 50 (C. parapsilosis) |
| Fluconazole | (Reference Drug) | 6.25 (C. albicans), 12.5 (C. krusei), 3.12 (C. parapsilosis) |
Data synthesized from studies on related triazole antifungal agents for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, along with broader studies on azole antifungals, provide several key insights into the structure-activity relationships of this compound analogs:
-
The Triazole Moiety: The presence of the 1,2,4-triazole ring is crucial for antifungal activity. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme, a key interaction for inhibitory activity.
-
The Phenyl and Chlorophenyl Groups: The two aryl groups (phenyl and 4-chlorophenyl) are important for binding to the hydrophobic pocket of the target enzyme. The chlorine atom on the phenyl ring often enhances the lipophilicity and, consequently, the antifungal potency.
-
The Hydroxyl Group and Ester Modifications: The tertiary alcohol is a common feature in this class of antifungals. Esterification of this hydroxyl group, as seen in the example compounds, can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which in turn affects the antifungal activity. The length and branching of the alkyl chain of the ester can influence the potency, as demonstrated by the increased activity of compound 1c compared to 1a and 1b .
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key experiments cited in the evaluation of these antifungal analogs.
Synthesis of 1-(4-Chlorophenyl)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol Ester Derivatives
A general procedure for the synthesis of the title compounds involves a two-step process:
-
Synthesis of the alcohol intermediate: 1-(4-Chlorophenyl)-1-phenylethanone is reacted with a suitable triazole salt, such as 1H-1,2,4-triazole sodium salt, in a polar aprotic solvent like dimethylformamide (DMF) to yield 1-(4-chlorophenyl)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. This intermediate is then reduced using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol to afford the tertiary alcohol, 1-(4-chlorophenyl)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.
-
Esterification: The synthesized alcohol is then reacted with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane to yield the final ester derivative. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension of fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI-1640 medium.
-
Drug Dilution: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the drug-free control well.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound analogs.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
The this compound scaffold remains a promising starting point for the development of novel antifungal agents. Structure-activity relationship studies indicate that modifications to the ester moiety can significantly impact antifungal potency. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new analogs. Future research should focus on synthesizing a broader range of derivatives and exploring their activity against a wider panel of clinically relevant and drug-resistant fungal strains to identify candidates with improved therapeutic profiles.
Comparative Antifungal Efficacy: 1-(4-Chlorophenyl)-1-phenylethanol Derivatives vs. Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antifungal Performance Based on Available Experimental Data.
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Among the promising candidates are derivatives of 1-(4-Chlorophenyl)-1-phenylethanol, which have demonstrated notable antifungal activity. This guide provides a comparative overview of these derivatives against the well-established azole class of antifungals, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targets
The primary difference in the antifungal activity between this compound derivatives and azole antifungals lies in their cellular targets.
This compound Derivatives: Disrupting the Cellular Barrier
Current research suggests that this compound derivatives exert their antifungal effects by compromising the fungal cell membrane.[1] The lipophilic nature of the chlorophenyl group likely facilitates interaction with and insertion into the lipid bilayer, leading to a loss of membrane integrity. This disruption can result in the leakage of essential intracellular components and ultimately, cell death. The benzyl hydroxyl group has been identified as crucial for this inhibitory mechanism.[1][2] While the precise molecular target within the membrane is not yet fully elucidated, the mechanism is distinct from that of the azoles.
Azole Antifungals: Inhibiting Ergosterol Synthesis
The mechanism of action for azole antifungals is well-established. They act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5] By blocking ergosterol production, azoles lead to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, severely impairing fungal growth and replication.[4]
In Vitro Antifungal Activity: A Comparative Look
Direct head-to-head comparisons of Minimum Inhibitory Concentration (MIC) values between this compound derivatives and azole antifungals are limited in the current literature. However, available data allows for an initial assessment of their potential.
A study by Saiz-Urra et al. (2009) evaluated the in vitro antifungal activity of various aromatic derivatives, including the enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol, against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides. The results demonstrated significant growth inhibition, highlighting the potential of this chemical scaffold.[2]
For context, the table below presents MIC values for a related class of compounds, bis(4-chlorophenyl) isoxazolidine derivatives, compared to the azole antifungal, ketoconazole. This data illustrates the potent activity that can be achieved with chlorophenyl-containing structures.
Table 1: In Vitro Antifungal Activity of bis(4-Chlorophenyl) Isoxazolidine Derivatives Compared to Ketoconazole [6]
| Compound | Fungal Species | MIC Range (µg/mL) |
| bis(4-chlorophenyl) analogue 18 | Trichophyton spp., Microsporum spp., Epidermophyton floccosum, Candida stellatoidea | 0.2 - 7.0 |
| bis(4-chlorophenyl) analogue 19 | Trichophyton spp., Microsporum spp., Epidermophyton floccosum, Candida stellatoidea | 0.2 - 7.0 |
| Ketoconazole (Reference Azole) | Trichophyton spp., Microsporum spp., Epidermophyton floccosum, Candida stellatoidea | 0.2 - 20.0 |
Note: The data for the bis(4-chlorophenyl) analogues are from a study on isoxazolidine derivatives and are presented to illustrate the potential of chlorophenyl moieties. Direct comparative MIC data for this compound derivatives against a broad range of clinically relevant fungi is needed for a complete performance comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antifungal compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi).[1][7][8][9]
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial two-fold dilutions are then prepared in RPMI 1640 medium to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline.
-
The suspension is adjusted spectrophotometrically to a standardized cell density. This suspension is then further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
3. Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
Each well receives a specific volume of the diluted antifungal agent.
-
An equal volume of the standardized fungal inoculum is added to each well.
-
Control wells containing only the medium and inoculum (growth control) and medium alone (sterility control) are included.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
Fungal Cell Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the fungal cell membrane.
1. Fungal Cell Preparation:
-
Fungal cells are grown in a suitable liquid broth to the mid-logarithmic phase.
-
The cells are harvested by centrifugation, washed, and resuspended in a buffer solution (e.g., phosphate-buffered saline).
2. Treatment with Antifungal Agent:
-
The fungal cell suspension is incubated with various concentrations of the test compound (e.g., a this compound derivative) for a specific duration.
3. Measurement of Membrane Permeability:
-
A fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide or SYTOX Green) is added to the cell suspension.
-
The uptake of the dye by the fungal cells is measured using a fluorometer or a fluorescence microscope.
-
An increase in fluorescence intensity indicates damage to the cell membrane.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed antifungal mechanisms.
Caption: Comparative Mechanisms of Antifungal Action.
The diagram below illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njccwei.com [njccwei.com]
- 9. journals.asm.org [journals.asm.org]
A Comparative Guide to the Kinetic Resolution of Racemic 1-(4-Chlorophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure forms of 1-(4-Chlorophenyl)-1-phenylethanol are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Kinetic resolution has emerged as a key strategy for the separation of its racemic mixture. This guide provides a comparative overview of different kinetic resolution methods for racemic this compound, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their applications.
Performance Comparison of Kinetic Resolution Methods
The enzymatic kinetic resolution, particularly using lipases, is a well-established and highly effective method for resolving racemic this compound. The data presented below, collated from various studies, highlights the performance of different catalytic systems.
| Method | Catalyst/Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Alcohol (%) | Enantiomeric Excess (e.e.) of Product (%) |
| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Hexane | 24 | ~50 | >99 (S)-enantiomer | >99 (R)-enantiomer |
| Dynamic Kinetic Resolution | Novozym 435 & Cationic Ruthenium Complex | 4-Chlorophenyl Acetate | Toluene | - | High | - | High (R)-enantiomer |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow of standard and dynamic kinetic resolutions.
Caption: General workflow for enzymatic kinetic resolution.
Caption: Conceptual workflow for dynamic kinetic resolution.
Experimental Protocols
Enzymatic Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym 435)
This protocol details a standard procedure for the kinetic resolution of racemic this compound using the commercially available immobilized lipase, Novozym 435.
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable organic solvent like tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic this compound in anhydrous hexane.
-
Acyl Donor Addition: Add vinyl acetate to the reaction mixture. A typical molar ratio of acyl donor to substrate is 2:1 to 5:1.
-
Enzyme Addition: Introduce Novozym 435 to the mixture. The enzyme loading is typically in the range of 10-50 mg per mmol of the substrate.
-
Reaction Conditions: Stir the mixture at a controlled temperature, generally between 40°C and 60°C.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product, as well as the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-1-(4-Chlorophenyl)-1-phenylethanol and the formed (R)-acetate can be separated by column chromatography on silica gel.
Dynamic Kinetic Resolution using Novozym 435 and a Ruthenium Catalyst[1]
This protocol outlines a chemoenzymatic dynamic kinetic resolution (DKR) which allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[1]
Materials:
-
Racemic this compound
-
Novozym 435
-
Cationic ruthenium complex (racemization catalyst)
-
4-Chlorophenyl acetate (acyl donor)
-
Anhydrous toluene (solvent)
Procedure:
-
Reaction Setup: Dissolve racemic this compound in anhydrous toluene in a suitable reaction vessel.
-
Addition of Acyl Donor: Add the acyl donor, 4-chlorophenyl acetate, to the solution.[1]
-
Addition of Catalysts: Add the racemization catalyst (e.g., a cationic ruthenium complex) and the immobilized lipase (Novozym 435) to the reaction mixture.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature.[1]
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC until the starting material is consumed.
-
Work-up: Upon completion of the reaction, filter to remove the heterogeneous catalysts (Novozym 435 and potentially a supported ruthenium catalyst).
-
Purification: Remove the solvent under reduced pressure and purify the resulting enantiomerically enriched acetate product by column chromatography.
Conclusion
For the kinetic resolution of racemic this compound, enzymatic methods, particularly utilizing immobilized Candida antarctica lipase B (Novozym 435), offer a highly efficient and selective approach. Standard kinetic resolution can provide both enantiomers in high purity, while dynamic kinetic resolution presents an elegant solution for converting the entire racemic mixture into a single desired enantiomer, thereby maximizing yield. The choice between these methods will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and economic considerations. The provided protocols offer a solid foundation for researchers to develop and optimize their own resolution processes for this important chiral intermediate.
References
Safety Operating Guide
Navigating the Disposal of 1-(4-Chlorophenyl)-1-phenylethanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Chlorophenyl)-1-phenylethanol, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and presents a hazard to the aquatic environment with long-lasting effects.[1] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes it with the following hazards:
-
Acute toxicity, oral (Category 4)[2]
-
Skin corrosion/irritation (Category 2)[2]
-
Serious eye damage/eye irritation (Category 2A)[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]
A summary of the key hazard information is presented in the table below.
| Hazard Classification | GHS Category | Hazard Statement | Pictogram |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | Environmental Hazard |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[3]
Disposal Protocol
The primary and most crucial step in the disposal of this compound is to engage a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular waste streams.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Ensure the waste this compound is stored in a clearly labeled, sealed, and appropriate container. The original container is often the best choice.
-
Do not mix with other waste materials unless instructed to do so by the waste disposal service.
-
-
Labeling:
-
The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container tightly closed.
-
-
Documentation:
-
Maintain a log of the waste, including the amount and date of generation. This documentation is often required by institutional safety offices and waste disposal companies.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with all necessary information about the waste material.
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: The collected spill material must be disposed of as hazardous waste following the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Chlorophenyl)-1-phenylethanol
For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of 1-(4-Chlorophenyl)-1-phenylethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Essential Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. This compound is classified as an irritant, harmful if swallowed, and toxic to aquatic life. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory when handling the chemical to protect against splashes. Safety glasses with side shields are a minimum requirement. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small-scale use | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step procedures cover the entire lifecycle of the chemical within your facility.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Handling and Use
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring or weighing the chemical, avoid generating dust or aerosols. Use appropriate tools and techniques to minimize contamination.
-
Spill Preparedness: Have a spill kit readily available. For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Organic Waste
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can have serious environmental consequences.
-
Waste Segregation: this compound waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated organic or other types of waste.
-
Waste Container: Use a clearly labeled, leak-proof container with a secure lid. The label should include "Hazardous Waste," the full chemical name, and the accumulation start date.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

